Fmoc-N-Me-D-HoArg(pbf)-OH
Description
BenchChem offers high-quality Fmoc-N-Me-D-HoArg(pbf)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-Me-D-HoArg(pbf)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C36H44N4O7S |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m1/s1 |
InChI Key |
DMYRTAYAYQTZHC-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-Me-D-HoArg(pbf)-OH: Properties, Synthesis, and Application in Modern Drug Development
Abstract
This technical guide provides a comprehensive overview of the N-α-Fmoc, N-guanidino-Pbf protected, N-α-methylated D-homoarginine derivative, Fmoc-N-Me-D-HoArg(pbf)-OH. We delve into its precise molecular characteristics, the rationale behind its chemical design, and its strategic implementation in solid-phase peptide synthesis (SPPS). This document serves as an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights into its application for creating next-generation peptide therapeutics with enhanced pharmacological profiles.
A Note on Nomenclature: Initial searches for "Fmoc-N-Me-D-HoArg(pbf)-OH" did not yield a commercially available or widely documented compound. However, the closely related arginine derivative, Fmoc-N-Me-D-Arg(pbf)-OH, is a well-established reagent in peptide chemistry. It is highly probable that "HoArg" (homoarginine) was a typographical error for "Arg" (arginine). This guide will therefore focus on Fmoc-N-Me-D-Arg(pbf)-OH, providing the foundational knowledge that would be directly applicable to its homoarginine counterpart should it become a subject of synthesis.
Core Molecular Attributes
The strategic design of Fmoc-N-Me-D-Arg(pbf)-OH incorporates several key chemical modifications, each serving a distinct purpose in peptide synthesis and the final peptide's properties. A thorough understanding of these components is critical for its effective use.
| Property | Value | Source |
| Molecular Weight | 662.80 g/mol | [1][2][3][4] |
| Molecular Formula | C35H42N4O7S | [1][2][3][5] |
| CAS Number | 913733-27-4 | [2][5] |
The Constituent Moieties: A Functional Breakdown
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its selection is central to the most widely adopted SPPS strategy. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[6]
-
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Group: The Pbf group provides robust, acid-labile protection for the guanidino side chain of arginine.[7][8] Compared to its predecessor, the Pmc group, Pbf offers superior cleavage kinetics in trifluoroacetic acid (TFA) and significantly reduces the risk of tryptophan alkylation, a common side reaction during final deprotection.[8]
-
N-α-Methylation: The methylation of the α-nitrogen atom is a critical modification for enhancing the pharmacokinetic properties of a peptide.[9] This modification introduces steric hindrance that can:
-
Increase resistance to proteolytic degradation by endo- and exopeptidases.
-
Improve cell permeability and oral bioavailability by disrupting backbone hydrogen bonding.
-
Constrain the peptide's conformational flexibility, which can lock it into a bioactive conformation and enhance receptor affinity and selectivity.
-
-
D-Configuration: The use of the D-enantiomer, as opposed to the naturally occurring L-arginine, is a cornerstone strategy in medicinal chemistry to confer enzymatic stability.[10] Proteases are chiral enzymes that are highly specific for L-amino acid residues. Incorporating a D-amino acid at a potential cleavage site effectively renders the peptide bond unrecognizable to these enzymes, thereby extending the peptide's in vivo half-life.[10]
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-Me-D-Arg(pbf)-OH into a growing peptide chain requires careful consideration due to the steric hindrance imparted by the N-α-methyl group. Standard coupling protocols may prove inefficient, leading to incomplete acylation and the formation of deletion sequences.
The SPPS Cycle: A Conceptual Workflow
The following diagram illustrates the key steps in a typical SPPS cycle for incorporating an amino acid like Fmoc-N-Me-D-Arg(pbf)-OH.
Caption: The causal chain from molecular modification to enhanced drug properties.
Conclusion
Fmoc-N-Me-D-Arg(pbf)-OH is a highly specialized and powerful building block for the synthesis of advanced peptide therapeutics. Its rational design, combining orthogonal protection with stability-enhancing modifications, allows medicinal chemists to address the inherent pharmacokinetic challenges of peptide-based drugs. While its incorporation demands optimized protocols to overcome steric hindrance, the resulting improvements in proteolytic resistance, bioavailability, and receptor specificity make it an invaluable tool in modern drug discovery and development. The principles and protocols outlined in this guide provide a robust framework for the successful implementation of this and similar N-methylated amino acid derivatives in any research and development setting.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fmoc-Arg(Pbf)-OH in Peptide Drug Development. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH; [154445-77-9]. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Arg(Me,pbf)-OH. PubChem Compound Summary for CID 71463661. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-MeArg(Pbf)-OH [913733-27-4]. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-N-Me-Arg(Pbf)-OH. PubChem Compound Summary for CID 122129466. Retrieved February 6, 2026, from [Link]
-
LifeTein. (n.d.). Fmoc-Arg(Pbf)-OH [LTN150618]. Retrieved February 6, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Fmoc-Arg(Pbf)-OH. Retrieved February 6, 2026, from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 96(5), 537-550. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8238-8244. [Link]
-
Jara-Quijada, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7583. [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid. PubChem Compound Summary for CID 46737258. Retrieved February 6, 2026, from [Link]
-
Ge, Z. (2016, March 23). How to synthesis Fmoc-N-Me-Arg(Pbf)-OH. ResearchGate. Retrieved February 6, 2026, from [Link]
- Google Patents. (2017). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH.
Sources
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- 4. Fmoc-N-Me-Arg(Pbf)-OH | C35H42N4O7S | CID 122129466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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Solubility of Fmoc-N-Me-D-HoArg(pbf)-OH in different solvents
An In-depth Technical Guide Solubility Characteristics of Fmoc-N-Me-D-HoArg(pbf)-OH: A Guide for Researchers and Drug Development Professionals
**Abstract
The incorporation of non-natural, sterically hindered, and protected amino acids like Fmoc-N-Me-D-HoArg(pbf)-OH is a critical strategy in modern peptide synthesis for enhancing proteolytic stability and modulating pharmacokinetic properties. However, the successful application of these building blocks is fundamentally dependent on their solubility in the solvents used for solid-phase peptide synthesis (SPPS). Incomplete dissolution can lead to failed couplings, truncated sequences, and complex purification challenges. This guide provides a comprehensive analysis of the structural factors governing the solubility of Fmoc-N-Me-D-HoArg(pbf)-OH, a systematic protocol for its empirical determination, and field-proven insights for troubleshooting common solubility issues.
Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis
In the pursuit of novel peptide therapeutics, chemists increasingly rely on modified amino acids to overcome the inherent limitations of natural peptides, such as poor stability and low oral bioavailability. The N-methylated, D-enantiomer of Pbf-protected homoarginine, Fmoc-N-Me-D-HoArg(pbf)-OH, is a prime example of such a building block. Its components are designed to:
-
N-methylation: Increase resistance to enzymatic degradation and potentially improve solubility by disrupting inter-chain hydrogen bonding that leads to aggregation.[1][2]
-
D-enantiomer: Provide steric hindrance to proteases, further enhancing in-vivo half-life.[3]
-
Homoarginine: Act as a mimic of arginine with a different side-chain length, potentially altering receptor binding and specificity.
-
Pbf Protecting Group: Neutralize the highly basic guanidino group, increasing the molecule's solubility in the organic solvents essential for SPPS.[4]
-
Fmoc Group: Provide a base-labile Nα-protecting group compatible with standard SPPS protocols.[5]
While these modifications are beneficial, they create a complex molecule with unique physicochemical properties. Achieving complete solubilization of this building block at the required concentration is the first and most critical step for an efficient coupling reaction. This guide dissects the solubility profile of this compound from first principles and provides a robust experimental framework for its practical application.
Molecular Structure Analysis: Predicting Solubility Behavior
The solubility of Fmoc-N-Me-D-HoArg(pbf)-OH is a composite of the properties of its constituent parts. Understanding each component allows for an educated prediction of its behavior in various solvents.
-
The Fmoc Group (9-fluorenylmethoxycarbonyl): This large, aromatic, and non-polar group is highly hydrophobic. It dominates the molecule's character, suggesting poor solubility in water and good solubility in many organic solvents.[6][7]
-
The Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Like the Fmoc group, the Pbf group is a large, predominantly hydrophobic moiety. Its primary function is to mask the polar guanidinium side chain of homoarginine, thereby significantly increasing the molecule's affinity for organic solvents commonly used in SPPS.[4][8]
-
The Homoarginine Side Chain: The additional methylene group compared to arginine increases the length and hydrophobicity of the aliphatic portion of the side chain.
-
The N-Methyl Group: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor site. This disruption of potential intermolecular hydrogen bonding can reduce aggregation, which often improves solubility in organic media.[2] However, some N-methylated amino acids are known to have poor solubility in standard solvents like DMF.[2]
-
The Carboxylic Acid: This is the only highly polar, ionizable group (apart from the masked guanidinium function). It provides a site for interaction with polar solvents.
Causality Statement: The combined large, hydrophobic surface area conferred by the Fmoc and Pbf groups dictates that Fmoc-N-Me-D-HoArg(pbf)-OH will be most soluble in polar aprotic organic solvents capable of solvating the peptide backbone and accommodating the bulky protecting groups. Its solubility in non-polar solvents (e.g., hexanes) or polar protic solvents (e.g., water) is expected to be extremely low.
Systematic Protocol for Experimental Solubility Determination
Given the complexity of the molecule, theoretical prediction must be validated by empirical testing. The following protocol provides a reliable, step-by-step method for determining the solubility of Fmoc-N-Me-D-HoArg(pbf)-OH. This system is self-validating as it progresses from the most commonly used (and generally successful) solvents to more specialized or aggressive systems only as needed.
Materials and Equipment
-
Calibrated analytical balance (± 0.01 mg)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Bath sonicator
-
Magnetic stirrer and stir bars (optional)
-
Pipettes
-
Solvents (High Purity, Anhydrous/Peptide Synthesis Grade):
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Binary mixture: DMF/DCM (1:1 v/v)
-
Binary mixture: DMSO/NMP (1:1 v/v)
-
Step-by-Step Methodology
This protocol aims to determine the approximate solubility in mg/mL and molarity, targeting concentrations relevant for SPPS (typically 0.2 M to 0.5 M). The molecular weight of Fmoc-N-Me-D-HoArg(pbf)-OH is 662.80 g/mol .[10]
-
Preparation: Accurately weigh 33.1 mg of Fmoc-N-Me-D-HoArg(pbf)-OH (equivalent to 0.05 mmol) into a clean, dry 2 mL glass vial.
-
Initial Solvent Addition: Add 100 µL of the first test solvent (e.g., DMF) to the vial. This creates a target concentration of 0.5 M.
-
Initial Dissolution Attempt: Cap the vial and vortex vigorously for 60 seconds. Visually inspect for any undissolved solid against a dark background.
-
Assisted Dissolution: If the solid is not fully dissolved, place the vial in a bath sonicator for 5 minutes.[9] Again, visually inspect for dissolution.
-
Heating (Use with Caution): If sonication fails, gently warm the solution to 40°C for 5-10 minutes.[11] Note: Use heating as a last resort, as it can potentially promote side reactions for sensitive compounds, although this specific derivative is generally stable.[3]
-
Incremental Dilution: If the compound remains insoluble, add another 150 µL of the solvent to reach a total volume of 250 µL (target concentration of 0.2 M). Repeat steps 3-5.
-
Further Dilution: If insolubility persists, add another 250 µL of solvent for a total volume of 500 µL (target concentration of 0.1 M). Repeat steps 3-5.
-
Recording Observations: Record the result for the solvent as "Insoluble" (<0.1 M), "Sparingly Soluble" (soluble at 0.1 M), "Soluble" (soluble at 0.2 M), or "Freely Soluble" (soluble at 0.5 M).
-
Repeat: Use a fresh 33.1 mg sample to repeat the entire process for each solvent listed in section 3.1. Starting with a fresh sample for each solvent is crucial to avoid confounding effects from solvent mixtures.
Visual Workflow for Solubility Testing
The following diagram outlines the logical flow of the experimental protocol.
Sources
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chempep.com [chempep.com]
- 4. omizzur.com [omizzur.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
Fmoc-N-Me-D-HoArg(pbf)-OH for novel peptide design
Title: Strategic Integration of Fmoc-N-Me-D-HoArg(pbf)-OH in Peptidomimetic Design: Synthesis, Stability, and Bioactivity[1]
Part 1: Strategic Rationale (The "Why")
In the landscape of modern peptidomimetics, the "natural" amino acid alphabet is often insufficient for drug candidates due to poor metabolic stability and low membrane permeability. Fmoc-N-Me-D-HoArg(pbf)-OH represents a high-value, "tri-functional" building block that addresses three critical failure points in peptide drug discovery simultaneously:
-
Proteolytic Resistance (The N-Me & D-Stereo Synergy): The combination of N-methylation and D-configuration creates a "steric and stereochemical shield."[1] The N-methyl group eliminates the amide proton (a key recognition site for proteases), while the D-configuration renders the backbone unrecognizable to endogenous L-specific proteolytic enzymes (e.g., trypsin).
-
Conformational Control: N-methylation restricts the torsional angles (
) of the peptide backbone, often inducing cis-peptide bonds or stabilizing -turn geometries.[1] This pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty of receptor binding. -
Extended Reach (The Homoarginine Factor): The homoarginine (HoArg) side chain adds a single methylene group (-CH2-) to the aliphatic chain of arginine.[1] This extends the guanidinium headgroup, allowing it to reach deep-seated anionic pockets in GPCRs or enzymes that canonical arginine cannot access.
Part 2: Structural Anatomy & Mechanistic Impact
The following diagram illustrates how the three structural modifications of this residue translate into biological advantages.
Figure 1: Mechanistic flow detailing how the specific chemical modifications of Fmoc-N-Me-D-HoArg(pbf)-OH translate to biological efficacy.
Part 3: Synthetic Challenges & Solutions
Synthesizing peptides with this residue is non-trivial. The N-methyl group introduces massive steric hindrance, making both the coupling of this residue and the coupling onto this residue difficult.[2]
The "Coupling ONTO" Problem
Once Fmoc-N-Me-D-HoArg(pbf)-OH is incorporated into the chain and deprotected, you are left with a secondary amine (N-Me) buried next to a bulky side chain.[1] Standard coupling reagents (HBTU/DIC) will likely fail or result in low yields/deletions.
-
Solution: Use high-efficiency reagents like HATU or COMU combined with HOAt .[1]
-
Advanced Solution: Microwave-assisted synthesis is highly recommended to drive the reaction to completion.[1]
The Pbf Protection
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the gold standard for Arginine/Homoarginine protection.[3] It is more acid-labile than the older Pmc group, reducing the exposure time to TFA required for cleavage, which preserves sensitive residues like Tryptophan from alkylation.
Part 4: Validated Experimental Protocol
This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide resin.[1]
Table 1: Reagent Selection Matrix
| Component | Recommended Reagent | Rationale |
| Coupling Reagent | HATU or COMU | Required to overcome steric hindrance of the N-methyl group.[1][4] |
| Base | DIEA (Diisopropylethylamine) | Standard base; Collidine can be used if epimerization is a high risk (though less risk with D-amino acids).[1] |
| Additive | HOAt (if using HATU) | Enhances reaction rate and suppresses racemization better than HOBt. |
| Cleavage Cocktail | TFA / TIS / H2O (95:2.5:2.5) | Pbf is acid-labile; TIS (Triisopropylsilane) scavenges the Pbf cation to prevent re-attachment.[1] |
Step-by-Step Workflow
1. Coupling of Fmoc-N-Me-D-HoArg(pbf)-OH to Resin/Peptide
-
Stoichiometry: Use 4.0 eq of Amino Acid, 3.9 eq of HATU, and 8.0 eq of DIEA.
-
Activation: Dissolve AA and HATU in minimal DMF. Add DIEA immediately prior to adding to the resin.
-
Time: Allow to react for 2 hours (double the standard time).
-
Monitoring: Standard Kaiser test may be faint due to the bulky nature of the previous residue; Chloranil test is preferred for secondary amines, but here we are coupling to a primary amine (unless the previous residue was also N-Me).
2. Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF with 0.1M HOBt (HOBt helps prevent aspartimide formation and reduces aggregation).
-
Cycles: 2 x 10 minutes.
-
Note: After this step, the resin holds a secondary amine (the N-methyl group is now exposed).
3. Coupling the NEXT Amino Acid (The Critical Step)
-
This is the most difficult step due to the nucleophile being a hindered secondary amine.
-
Reagent: COMU or HATU (Use 5.0 eq).
-
Procedure: Double coupling is mandatory .
-
Coupling 1: 1 hour at Room Temp.
-
Coupling 2: 1 hour at Room Temp (or 10 mins at 75°C if using microwave).
-
-
Verification: The Chloranil Test or Bromophenol Blue test must be used. The Kaiser test (ninhydrin) does NOT work reliably on secondary amines (N-Me).[1]
4. Global Cleavage & Pbf Removal
-
Cocktail: TFA/TIS/Water (95:2.5:2.5).
-
Time: 3 to 4 hours.
-
Note: Although Pbf is acid-labile, the extra bulk of the Homoarginine and N-Me group can slow down the solvation of the resin. Do not rush this step.
-
Precipitation: Cold diethyl ether.
Part 5: Workflow Visualization
The following flow chart details the decision logic for the critical "Coupling ONTO" step, which is the most common failure point.
Figure 2: Decision logic for coupling amino acids onto the sterically hindered N-methyl-D-homoarginine residue.
Part 6: Quality Control & Analytics[1]
When analyzing the crude peptide via HPLC/MS, be aware of the following:
-
Retention Time Shift: The N-methylation usually increases hydrophobicity, shifting the peak to a higher acetonitrile percentage compared to the non-methylated analog.
-
Mass Spec Signature: Ensure you account for the mass of the Homoarginine (+14 Da vs Arg) and the Methyl group (+14 Da vs H). Total shift = +28 Da relative to a standard Arginine residue.
-
Pbf Adducts: If the cleavage time was too short, you may see masses corresponding to +252 Da (uncleft Pbf). If observed, re-treat the crude peptide with the cleavage cocktail for an additional 60 minutes.
References
-
Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1]
-
Tsikas, D., & Wu, G. (2015).[5] Homoarginine, Arginine, and Ornithine: Similarities, Differences, and Physiological Implications. Amino Acids.[2][4][6][7][8][9] Link
-
Carpino, L. A., et al. (1993). The Pbf Protecting Group for Arginine.[3][8][9][10][11][12][13] Tetrahedron Letters. Link[1]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides. Link
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Link
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-N-Me-D-HoArg(pbf)-OH supplier and purchasing options
Executive Summary
Fmoc-N-Me-D-HoArg(pbf)-OH (CAS: 2044709-70-6) is a high-value, non-standard amino acid building block used primarily in the synthesis of proteolytically stable peptidomimetics. Its structural complexity—combining D-stereochemistry, N-methylation, and a homoarginine side chain—serves three critical functions in drug design:
-
Metabolic Stability: The N-methyl and D-configurations synergistically block proteolytic degradation.
-
Conformational Constraint: N-methylation restricts backbone phi/psi angles, often locking peptides into bioactive conformations (e.g., turns or helices).
-
Extended Reach: The homoarginine side chain (one methylene group longer than Arginine) allows for exploration of deeper binding pockets in GPCRs and protein-protein interactions.
This guide provides a validated pathway for sourcing this rare reagent and a technical protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).
Technical Specifications & Chemical Profile
Before sourcing, verify the vendor's Certificate of Analysis (CoA) against these theoretical specifications to ensure chemical integrity.
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-homoarginine(Pbf)-OH |
| CAS Number | 2044709-70-6 |
| Molecular Formula | C₃₆H₄₄N₄O₇S |
| Molecular Weight | ~676.82 g/mol |
| Chirality | D-Enantiomer (ensure <0.5% L-isomer via Chiral HPLC) |
| Protecting Groups | Fmoc (Base labile); Pbf (Acid labile) |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.[1] |
| Appearance | White to off-white powder. |
Sourcing Landscape & Purchasing Strategy
Due to the steric complexity of synthesizing N-methylated arginine derivatives, this compound is rarely held in bulk stock. It is typically a "Make-to-Order" item.
Tier 1: Specialized Catalog Suppliers
These vendors list the specific CAS and are most likely to have small quantities (mg to gram scale) or validated synthetic routes.
-
Biomatik / Glentham: Often carry rare Fmoc-derivatives; require inquiry.
Tier 2: Custom Synthesis Partners
If catalog stock is unavailable, contract these CROs. They possess the specific expertise for "Biron-Kessler" or "Oxazolidinone" synthesis routes required for N-Me-AAs.
-
Bachem (Switzerland): Gold standard for purity, high cost.
-
Iris Biotech (Germany): Strong in peptidomimetics.
-
Chem-Impex (USA): Reliable for unusual amino acids.
Decision Logic for Procurement
Use the following decision tree to optimize cost vs. lead time.
Figure 1: Strategic sourcing workflow for rare peptidomimetic building blocks.
Application Guide: SPPS Integration
Incorporating Fmoc-N-Me-D-HoArg(pbf)-OH presents two specific chemical challenges:
-
Steric Hindrance: The N-methyl group creates significant steric bulk, making acylation of this residue (coupling the next amino acid) extremely difficult.[5][6]
-
Pbf Removal: The bulky Pbf group on the extended Homoarginine side chain requires optimized cleavage cocktails to prevent incomplete deprotection.
Experimental Protocol 1: Coupling Fmoc-N-Me-D-HoArg(pbf)-OH to the Resin
This step is relatively standard but requires high-efficiency reagents.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Stoichiometry: 3-4 equivalents of AA : 3.9 eq HATU : 8 eq DIPEA.
-
Solvent: DMF (anhydrous).
-
Time: Double couple, 1 hour each at Room Temperature.
Experimental Protocol 2: Coupling the NEXT Amino Acid (The Critical Step)
Coupling onto the secondary amine of the N-methyl group is the bottleneck. Standard HBTU/HCTU protocols will fail.
Methodology:
-
Activation: Use HATU/HOAt or COMU .
-
Conditions:
-
Equivalents: 5 eq Amino Acid, 5 eq HATU, 10 eq DIPEA.
-
Solvent: DMF or NMP (N-methylpyrrolidone) for better swelling.
-
Temperature: Elevated temperature (50°C - 60°C) is highly recommended, provided the incoming amino acid is not Cys or His (racemization risk).
-
Duration: 2 x 2 hours (Double Coupling is mandatory).
-
-
Monitoring: The Kaiser test (ninhydrin) does not work for secondary amines. Use the Chloranil Test or Bromophenol Blue to monitor the presence of the free N-methyl amine.
Experimental Protocol 3: Cleavage & Deprotection
The Pbf group is acid-labile but can be stubborn.
-
Cocktail: TFA / TIS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5).
-
Time: 3 to 4 hours. (Standard Arg is 2h; HoArg + N-Me bulk warrants extra time).
-
Precipitation: Cold Diethyl Ether.
Visualizing the N-Methyl Coupling Pathway
The following diagram illustrates the specific activation and coupling logic required to overcome the steric barrier of the N-methyl group.
Figure 2: Mechanistic workflow for coupling onto the sterically hindered N-methyl-D-Homoarginine residue.
References
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
-
Next Peptide Catalog. Product Entry: Fmoc-N-Me-D-HoArg(pbf)-OH.
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Use of HATU. Journal of Peptide Science.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
- 1. biotage.co.jp [biotage.co.jp]
- 2. 844879-87-4 | (R)-1-((S)-2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)pyrrolidine-2-carboxylic acid | Next Peptide [nextpeptide.com]
- 3. 560095-35-4 | (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide | Next Peptide [nextpeptide.com]
- 4. 2044709-70-6 | Fmoc-N-Me-D-HoArg(pbf)-OH | Next Peptide [nextpeptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
Methodological & Application
Application Note: High-Efficiency Solid-Phase Synthesis of Fmoc-N-Me-D-HoArg(Pbf)-OH Peptides
Abstract & Strategic Overview
The incorporation of Fmoc-N-Me-D-HoArg(Pbf)-OH (N-alpha-Fmoc-N-alpha-methyl-D-homoarginine(Pbf)-OH) into peptide sequences presents a trifecta of synthetic challenges: steric hindrance from N-methylation, stereochemical preservation of the D-configuration, and the acid-lability of the bulky Pbf protecting group.
N-methylated amino acids are critical for developing peptidomimetics with enhanced metabolic stability and membrane permeability. However, the N-methyl group drastically reduces the nucleophilicity of the amine, making the subsequent coupling step (coupling onto the N-Me residue) the primary bottleneck in SPPS. This protocol details an optimized workflow using HATU/HOAt activation and Chloranil monitoring to ensure high-fidelity synthesis.
Chemical Specifications & Handling
| Property | Specification |
| Full Name | N-α-Fmoc-N-α-methyl-D-homoarginine(Pbf)-OH |
| Protecting Group (Side Chain) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Protecting Group (N-Term) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Molecular Weight | ~662.8 g/mol (Estimate based on Arg derivative) |
| Solubility | Soluble in DMF, NMP, DMSO.[1][2] Low solubility in DCM. |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Critical Risk | Racemization: High risk during activation.[3] DKP Formation: High risk at dipeptide stage. |
Critical Pre-Synthesis Considerations
The "Difficult Coupling" Paradigm
Synthesizing this residue involves two distinct challenges:
-
Coupling of the AA: Steric bulk of the N-Me group slows down the acylation of the resin-bound peptide.
-
Coupling onto the AA: Once anchored, the N-methylated amine is a secondary amine with significant steric shielding. Standard HBTU/HCTU protocols will fail here, leading to deletion sequences.
Resin Selection
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .[4] The steric bulk of the trityl linker prevents Diketopiperazine (DKP) formation, a common side reaction where N-methylated dipeptides cyclize and cleave themselves from the resin.
-
Alternative: Rink Amide (if C-terminal amide is required), but strictly monitor for DKP during the first Fmoc deprotection.
Detailed Experimental Protocol
Phase 1: Coupling of Fmoc-N-Me-D-HoArg(Pbf)-OH
Objective: Attach the modified amino acid to the growing chain.
-
Resin Preparation: Swell resin in DMF for 30 min. Drain.
-
Fmoc Removal (Previous AA): Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation:
-
Reagents: 3.0 eq Fmoc-N-Me-D-HoArg(Pbf)-OH + 2.9 eq HATU + 6.0 eq DIPEA .
-
Note: HATU is preferred over HBTU due to the "7-azabenzotriazole effect," which enhances reactivity and suppresses racemization [1].
-
-
Coupling:
-
Dissolve AA and HATU in minimum DMF. Add DIPEA immediately before adding to resin.
-
Time: 60–90 minutes at Room Temp.
-
-
Monitoring: Perform Kaiser Test .
-
Blue beads: Incomplete. Recouple.
-
Colorless beads: Complete.
-
Phase 2: Coupling onto the N-Methylated Terminus (CRITICAL)
Objective: Acylate the sterically hindered secondary amine of the HoArg residue.
This is the step where most syntheses fail. The secondary amine is less nucleophilic.
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (1 x 3 min, 1 x 7 min).
-
Warning: Extended exposure to base can promote DKP formation. Keep it brief.
-
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Validation (Mandatory): Perform the Chloranil Test (See Section 6).
-
Result: Beads must turn Dark Blue/Green . (Kaiser test will be negative/brown and is useless here).
-
-
Activation (High-Efficiency):
-
Reagent A (Preferred): HATU (0.95 eq relative to AA) + HOAt (0.95 eq) + DIPEA (2.0 eq).
-
Reagent B (Alternative): PyAOP + HOAt + Collidine (2,4,6-trimethylpyridine).
-
Why Collidine? If coupling a Cys or His next, use Collidine to minimize racemization of the incoming AA [2].
-
-
Double Coupling Protocol:
-
Coupling 1: 4.0 eq AA, 4.0 eq HATU, 8.0 eq DIPEA.[5] Reaction time: 2 hours . Drain.
-
Coupling 2: Fresh reagents. Reaction time: 2 hours or Overnight.
-
-
Capping (Recommended):
-
After coupling, treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 min to cap any unreacted N-methyl amines. This prevents difficult-to-purify deletion sequences.
-
Phase 3: Cleavage & Pbf Removal
The Pbf group on Homoarginine is bulky and acid-labile but requires efficient scavenging to prevent re-attachment to Trp or Met residues.
-
Wash Resin: DCM (5x), MeOH (3x). Dry under vacuum.[6]
-
Cocktail Preparation (Reagent K modified):
-
TFA: 90%
-
Thioanisole: 5% (Crucial Pbf scavenger)
-
H2O: 2.5%
-
TIS (Triisopropylsilane): 2.5%
-
-
Reaction:
-
Add 10 mL cocktail per gram of resin.[5]
-
Time: 3 to 4 hours . (Pbf removal is slower than Boc; Homoarginine derivatives may require the extra hour compared to standard Arg).
-
-
Precipitation: Filter into cold Diethyl Ether (-20°C). Centrifuge and wash pellet 3x with ether.
Visual Workflows
The "Difficult Coupling" Cycle
This diagram illustrates the specific modifications required for the N-Methyl cycle.
Caption: Modified SPPS cycle distinguishing between standard primary amine coupling and the rigorous requirements for N-methylated secondary amines.
Quality Control: The Chloranil Test
Do NOT use the Kaiser Test for N-Me-D-HoArg. The Kaiser test relies on primary amines to form Ruhemann's Purple.[7] Secondary amines (N-methyl) do not react or produce a faint reddish-brown that is indistinguishable from background.
Protocol:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops 2% Acetaldehyde in DMF.
-
Add 2 drops 2% Chloranil in DMF.
-
Wait 5 minutes at room temperature.
-
Positive (Free Secondary Amine): Beads turn Dark Blue/Green .
-
Negative (Coupled): Beads remain amber/colorless.
Troubleshooting Guide
| Issue | Observation | Root Cause | Solution |
| Low Yield (Deletion) | Mass spec shows [M - Residue] | Incomplete coupling onto N-Me-HoArg. | Switch to PyAOP or HATU at 50°C (microwave). Use Double Coupling. |
| Racemization | HPLC shows doublet peaks (diastereomers). | Base-catalyzed epimerization during activation. | Replace DIPEA with Collidine (TMP) . Reduce activation time < 2 min before adding to resin. |
| +90 Da Mass | Mass spec shows [M + 90] | Pbf adduct on Trp or Arg. | Insufficient scavenging. Increase Thioanisole in cleavage cocktail. Extend cleavage time. |
| Diketopiperazine | Loss of first 2 AAs from resin. | Cyclization of N-Me dipeptide. | Use 2-CTC resin .[4] Avoid leaving N-Me dipeptide in Fmoc-deprotected state for long. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Teixidó, M., et al. (2005).[5] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 85-102. Link
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[10] Journal of Peptide Science, 12(3), 213-219. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][4][5][6][8][10][11][12][13] Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Strategies for the Efficient Coupling of Fmoc-N-Me-D-HoArg(pbf)-OH in Solid-Phase Peptide Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can increase metabolic stability by protecting against enzymatic degradation, improve cell permeability, and modulate conformation to enhance binding affinity and selectivity. Fmoc-N-Me-D-HoArg(pbf)-OH is a particularly valuable building block, combining the benefits of N-methylation with the unique structural and functional characteristics of a non-natural D-homoarginine residue.
However, the synthetic incorporation of this amino acid presents significant challenges during Solid-Phase Peptide Synthesis (SPPS). The steric bulk originating from the N-α-methyl group, compounded by the large 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the homoarginine side chain, severely hinders the kinetics of peptide bond formation.[1][2] This application note provides a comprehensive technical guide for overcoming these challenges, detailing the mechanistic basis for reagent selection and offering optimized, field-proven protocols for the successful coupling of Fmoc-N-Me-D-HoArg(pbf)-OH.
The Mechanistic Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling N-methylated amino acids is steric hindrance.[1][2] The methyl group on the amide nitrogen physically obstructs the incoming activated carboxylic acid, slowing the reaction rate dramatically compared to the coupling of a primary amine. This can lead to incomplete reactions, resulting in deletion sequences and significantly reduced overall yield of the target peptide.[1] The choice of coupling reagent is therefore critical to drive the reaction to completion.
Caption: Steric hindrance at the N-methylated amine.
Selection of High-Potency Coupling Reagents
To overcome the high activation energy barrier of hindered couplings, reagents must generate a highly reactive acylating species. Standard reagents like HBTU or DIC/HOBt are often insufficient. The most effective reagents are typically based on superior activating agents such as HOAt or OxymaPure, or possess unique phosphonium-based mechanisms.
-
Uronium/Aminium Reagents: This class of reagents is highly popular in SPPS.[3][4] For challenging couplings, HOAt-based reagents are significantly more effective than their HOBt-based counterparts.[3]
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): Generates a highly reactive OAt active ester. It is a gold-standard reagent for coupling sterically hindered and N-methylated amino acids.[3][5][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that incorporates the OxymaPure moiety. It demonstrates coupling efficiencies comparable or even superior to HATU and is recognized for its enhanced safety profile, better solubility, and alignment with green chemistry principles as its byproducts are water-soluble.[7][8]
-
-
Phosphonium Reagents: These reagents activate the carboxylic acid via a phosphonium intermediate and are known for their high reactivity and resistance to racemization.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent, noted for its particular efficacy in coupling N-protected N-methyl amino acids.[9]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium reagent, often used for difficult couplings.[3][6]
-
-
Carbodiimide-Based Methods: While traditional, carbodiimides require a modern additive for hindered couplings.
-
DIC/OxymaPure: The combination of Diisopropylcarbodiimide (DIC) with OxymaPure is a potent, cost-effective, and low-racemization method. The in-situ formation of the Oxyma active ester is highly reactive and can be effective for challenging sequences, including the incorporation of Fmoc-Arg(Pbf)-OH.[10][11]
-
| Reagent Class | Recommended Reagent | Key Advantages | Considerations |
| Uronium/Aminium | HATU | Gold standard for hindered couplings; high efficiency.[3][5] | Higher cost; potential for side reactions if not used correctly. |
| COMU | Efficiency rivals HATU; safer (non-explosive); "green" byproducts.[7][8] | Relatively newer, may be less cited in older literature. | |
| Phosphonium | PyAOP | Exceptionally effective for N-methyl amino acids.[9] | Higher cost. |
| Carbodiimide | DIC / OxymaPure | Cost-effective; low racemization; soluble urea byproduct.[7][10][11] | May require longer reaction times or elevated temperatures compared to HATU/COMU.[10][11] |
Experimental Protocols
The following protocols are designed to maximize coupling efficiency for Fmoc-N-Me-D-HoArg(pbf)-OH. Monitoring the reaction is critical, as a second coupling ("double coupling") is often necessary to achieve complete incorporation.[12] Since the N-terminal amine is secondary, the Kaiser test is not applicable. The bromophenol blue or chloranil tests are recommended for monitoring.[1]
Protocol 1: High-Efficiency Coupling with HATU or COMU
This protocol utilizes pre-activation of the amino acid to generate the highly reactive acylating species before its addition to the resin, which is crucial for sterically demanding residues.
1. Materials & Reagents:
-
Peptide-resin with free N-terminal secondary amine
-
Fmoc-N-Me-D-HoArg(pbf)-OH
-
Coupling Reagent: HATU or COMU
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc-Deprotection Solution: 20% Piperidine in DMF[13]
-
Washing Solvents: DMF, Dichloromethane (DCM)
2. Step-by-Step Methodology:
-
Resin Preparation: If starting after a previous coupling, perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve Fmoc-N-Me-D-HoArg(pbf)-OH (4.0 eq.) and HATU or COMU (3.9 eq.) in DMF.
-
Add DIEA (8.0 eq.) to the solution.
-
Allow the mixture to pre-activate for at least 2-5 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Longer coupling times are recommended for such a hindered residue.[5]
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring:
-
Take a small sample of the resin beads and perform a bromophenol blue test.
-
A yellow color indicates a complete or near-complete reaction.
-
A blue or greenish color indicates the presence of unreacted free amines, signifying an incomplete coupling.[1]
-
-
Double Coupling (If Necessary): If the monitoring test is positive, repeat steps 2-5 with a fresh solution of activated amino acid for an additional 1-2 hours.[1]
-
Final Wash: Once the coupling is complete (negative monitoring test), wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next cycle of deprotection and coupling.
Protocol 2: In-Situ Activation with DIC/OxymaPure
This protocol is a cost-effective alternative that can be enhanced by performing the reaction at a slightly elevated temperature to improve kinetics and solvent penetration.[10][11]
1. Materials & Reagents:
-
Peptide-resin with free N-terminal secondary amine
-
Fmoc-N-Me-D-HoArg(pbf)-OH
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
Solvent: NMP or DMF
-
Standard deprotection and washing solutions as in Protocol 1.
2. Step-by-Step Methodology:
-
Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.
-
Coupling Cocktail Preparation:
-
In the reaction vessel containing the drained resin, add a solution of Fmoc-N-Me-D-HoArg(pbf)-OH (3.0 eq.) and OxymaPure (3.0 eq.) in NMP or DMF.
-
Agitate for 1-2 minutes to allow the reagents to swell and penetrate the resin.
-
-
Initiation of Coupling:
-
Washing and Monitoring: Wash the resin with DMF and perform a bromophenol blue or chloranil test as described in Protocol 1.
-
Double Coupling (If Necessary): If the coupling is incomplete, repeat steps 2-4.
-
Final Wash: Once the reaction is complete, wash the resin thoroughly and proceed to the next step in the synthesis.
Troubleshooting and Workflow
A systematic approach is essential when working with challenging amino acids. The following workflow diagram and troubleshooting table provide guidance for optimizing the coupling of Fmoc-N-Me-D-HoArg(pbf)-OH.
Caption: Decision workflow for hindered coupling reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling after Double Coupling | 1. Severe peptide aggregation on-resin.2. Insufficient reactivity of chosen reagent system.3. Degradation of reagents. | 1. Switch solvent from DMF to NMP, which is a better swelling and less aggregating solvent.2. Switch to a more potent coupling reagent (e.g., from DIC/Oxyma to HATU or COMU).3. Use fresh, high-purity reagents and anhydrous solvents.4. Consider using microwave-assisted SPPS to provide energy to overcome the activation barrier.[2] |
| Low Final Yield of Target Peptide | 1. Cumulative incomplete couplings throughout the synthesis.2. Premature cleavage of the Pbf group during repeated deprotections. | 1. Ensure a negative monitoring test at every difficult coupling step, even if it requires multiple couplings.2. Ensure the Fmoc deprotection step is not excessively long. Use 20% piperidine and monitor deprotection by UV if possible. |
| Formation of Deletion Sequences | Incomplete coupling at the N-methylated residue, followed by successful coupling of the subsequent amino acid. | Implement a capping step after the coupling of the N-methylated residue. After the final coupling attempt, treat the resin with a solution of acetic anhydride and DIEA in DMF to permanently block any unreacted amines, preventing them from reacting in subsequent cycles. |
Conclusion
The successful incorporation of Fmoc-N-Me-D-HoArg(pbf)-OH is a challenging but achievable step in modern peptide synthesis. The key to success lies in acknowledging the severe steric hindrance and proactively selecting high-potency coupling reagents such as HATU, COMU, or PyAOP. Implementing robust protocols that feature extended reaction times, careful monitoring with appropriate tests, and the routine use of double coupling will ensure high-efficiency incorporation. By applying the strategies and protocols detailed in this guide, researchers can confidently synthesize complex, modified peptides for advanced drug discovery and development programs.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fmoc-Arg(Pbf)-OH in Peptide Drug Development. Inno-pharmchem.com. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]
-
ResearchGate. (2025). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. Researchgate.net. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Pubs.acs.org. [Link]
- Nowick Laboratory. (2020).
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Mdpi.com. [Link]
-
Royal Society of Chemistry. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Pubs.rsc.org. [Link]
-
ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Chemrxiv.org. [Link]
-
ScienceDirect. (2004). Efficient synthesis and comparative studies of the arginine and N[omega],N[omega]-dimethylarginine forms of the human nucleolin. Sciencedirect.com. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. Aapptec.com. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Cem.com. [Link]
-
NIH National Center for Biotechnology Information. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Ncbi.nlm.nih.gov. [Link]
-
SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. Link.springer.com. [Link]
-
ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Researchgate.net. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Introduction: Navigating the Challenges of Sterically Hindered and Guanidinylated Amino Acids in SPPS
An Application Guide for the Deprotection of Fmoc-N-Me-D-HoArg(pbf)-OH
The synthesis of complex peptides, particularly those incorporating N-methylated and arginine-analog residues, is a cornerstone of modern drug discovery and development. The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is the predominant method in solid-phase peptide synthesis (SPPS) due to its mild, base-labile cleavage conditions, which are orthogonal to the acid-labile side-chain protecting groups.[1][2] This guide provides a detailed examination and a robust protocol for the critical deprotection of the Fmoc group from N-Me-D-HoArg(pbf)-OH (N-methyl-D-homoarginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)), a residue that presents a confluence of synthetic challenges.
The incorporation of N-methylated amino acids can significantly enhance the pharmacokinetic properties of a peptide, improving its metabolic stability and membrane permeability. However, the presence of the methyl group on the backbone nitrogen introduces considerable steric hindrance, which can impede both coupling and deprotection steps.[3] Furthermore, the guanidinium side chain of homoarginine, like arginine, is strongly basic and requires a robust protecting group to prevent side reactions during synthesis. The Pbf group is a standard choice, offering excellent stability to the basic conditions of Fmoc removal while being readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and resin cleavage.[4]
This document provides a comprehensive protocol grounded in mechanistic principles and field-proven experience to guide researchers in successfully removing the Fmoc group from this challenging building block, ensuring high-fidelity peptide synthesis.
Mechanistic Underpinnings of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is typically mediated by a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5]
The mechanism proceeds in two main steps:
-
Proton Abstraction: The basic piperidine abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[5]
-
β-Elimination: This abstraction initiates an E1cB-like elimination cascade, leading to the cleavage of the C-O bond of the carbamate, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[2][5]
-
Scavenging: The excess piperidine in the reaction medium acts as a nucleophile, trapping the electrophilic DBF to form a stable piperidine-fulvene adduct. This scavenging step is crucial to prevent DBF from reacting with the newly liberated amine, which would result in a permanently capped peptide chain.[3]
The formation of this adduct is chromophoric and can be monitored by UV-Vis spectrophotometry around 300-312 nm to quantify the completion of the deprotection reaction.[3][6]
Strategic Considerations for Deprotecting Fmoc-N-Me-D-HoArg(pbf)-OH
The unique structure of Fmoc-N-Me-D-HoArg(pbf)-OH necessitates special considerations beyond standard deprotection protocols:
-
Steric Hindrance: The N-methyl group can sterically shield the Fmoc group, potentially slowing down the rate of piperidine-mediated deprotection. Incomplete deprotection is a significant risk, leading to deletion sequences in the final peptide.[7] Studies on sterically hindered residues, including arginine derivatives, have shown that extended deprotection times may be necessary to ensure complete removal.[8][9]
-
Diketopiperazine (DKP) Formation: N-methylated amino acids are particularly prone to DKP formation, an intramolecular cyclization reaction that cleaves the dipeptide from the resin. This side reaction is most prominent when the N-methylated residue is the C-terminal amino acid of a dipeptide attached to the resin.[3] The reaction is base-catalyzed and can be accelerated during the Fmoc deprotection step. To mitigate this, a rapid deprotection followed immediately by the coupling of the subsequent amino acid is recommended.[3][6]
-
Peptide Aggregation: Sequences containing bulky residues like Arg(Pbf) can be prone to aggregation on the solid support, which can physically prevent the deprotection reagent from accessing the N-terminus. Slow deprotection kinetics are often a clear indicator of on-resin aggregation.[5]
Experimental Protocol: Optimized Fmoc Deprotection
This protocol is designed for standard solid-phase peptide synthesis (SPPS) on a resin support.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-N-Me-D-HoArg(pbf)-OH-Resin | Peptide Synthesis Grade | Varies | Pre-loaded resin or peptide-resin with the target N-terminal residue. |
| Piperidine | Anhydrous, >99% | Sigma-Aldrich, etc. | Store under inert gas. Discolored piperidine should be distilled. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies | Use low water and amine-free grade. |
| Dichloromethane (DCM) | ACS Grade | Varies | For resin washing. |
| UV-Vis Spectrophotometer & Cuvettes | N/A | N/A | For monitoring deprotection completion (optional but recommended). |
Deprotection Workflow Diagram
Caption: Workflow for Fmoc deprotection of N-Me-D-HoArg(pbf)-OH.
Step-by-Step Methodology
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a suitable reaction vessel. After swelling, drain the DMF.
-
Initial Deprotection Treatment:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin. Use sufficient volume to ensure the resin is fully submerged and can be agitated freely (typically 10 mL per gram of resin).[10][11]
-
Agitate the suspension at room temperature for 7-10 minutes. The extended time relative to a standard 3-5 minute deprotection accounts for the increased steric hindrance.[8][9]
-
Rationale: A standard 20% piperidine concentration provides a sufficiently basic environment for efficient deprotection without promoting excessive side reactions.[1] The first treatment removes the bulk of the Fmoc groups.
-
-
Drain and Second Deprotection Treatment:
-
Drain the piperidine solution. The solution will typically be yellow due to the formation of the piperidine-fulvene adduct.
-
Immediately add a fresh portion of 20% piperidine in DMF to the resin.
-
Agitate for another 7-10 minutes at room temperature.
-
Rationale: A second, fresh treatment ensures the reaction goes to completion by re-establishing the high concentration of the basic catalyst and removing the reaction byproducts from the immediate vicinity of the resin beads.
-
-
Thorough Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times). Use a volume of DMF similar to the deprotection step for each wash and agitate for at least 1 minute per wash.
-
Rationale: This is a critical step. Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, leading to failed coupling. Thorough washing ensures all traces of the base are removed.
-
-
Monitoring (Optional but Recommended):
-
Collect the combined filtrates from the deprotection steps (Steps 2 & 3).
-
Dilute an aliquot with DMF to an appropriate concentration.
-
Measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.
-
Calculate the quantity of released Fmoc-adduct (molar extinction coefficient ε ≈ 7800 L mol⁻¹ cm⁻¹) and compare it to the theoretical loading of the resin to confirm complete deprotection.
-
-
Proceed to Coupling: The deprotected N-terminal amine is now ready for the next coupling cycle. It is advisable to proceed immediately to the next coupling step to minimize the risk of DKP formation or other side reactions.
Data Summary and Troubleshooting
Table of Optimized Protocol Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Deprotection Reagent | 20% (v/v) Piperidine in Peptide Synthesis Grade DMF | Standard, effective concentration balancing reaction speed and side reactions.[1][10] |
| Number of Treatments | 2 | Ensures reaction completion and removes inhibitory byproducts. |
| Reaction Time | 7-10 minutes per treatment | Extended time to overcome steric hindrance from the N-methyl group.[8][9] |
| Temperature | Room Temperature (20-25 °C) | Standard condition. Elevated temperatures may increase side reactions. |
| Washing Protocol | 5-6 cycles with DMF | Critical for removing residual base to prevent failure in the next step. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Deletion peptide observed) | 1. Insufficient reaction time due to steric hindrance.2. On-resin peptide aggregation. | 1. Increase the deprotection time to 15-20 minutes per treatment.2. Consider adding a chaotropic salt like 0.1 M HOBt to the deprotection solution to disrupt aggregation.3. As a last resort, consider using a stronger base like 2% DBU in DMF, but be aware of its potential to cause side reactions. |
| Diketopiperazine (DKP) Formation (Peptide cleaved from resin) | N-methylated residue at the C-terminus of a resin-bound dipeptide is highly susceptible to base-catalyzed cyclization.[3] | 1. Ensure deprotection steps are performed rapidly.2. Immediately proceed to the next coupling step after washing; do not leave the deprotected dipeptide-resin standing.3. Use in situ neutralization coupling protocols. |
| Low Yield in Subsequent Coupling | Residual piperidine from inadequate washing neutralizing the activated amino acid. | 1. Increase the number and duration of DMF washes post-deprotection.2. Perform a final wash with DCM, which can help remove residual DMF/piperidine. |
Conclusion
The successful deprotection of the Fmoc group from sterically demanding residues like N-Me-D-HoArg(pbf)-OH is achievable with careful optimization of standard protocols. The key to success lies in recognizing the inherent challenges—steric hindrance and potential side reactions—and addressing them proactively. By extending reaction times, ensuring the complete removal of the deprotection agent through rigorous washing, and proceeding swiftly to the subsequent coupling step, researchers can effectively incorporate this valuable building block into their synthetic peptides. The use of analytical monitoring techniques provides an essential layer of validation, transforming the protocol into a self-correcting system and ultimately ensuring the synthesis of the target peptide with high fidelity.
References
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved February 6, 2026, from [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 6, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved February 6, 2026, from [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved February 6, 2026, from [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Retrieved February 6, 2026, from [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved February 6, 2026, from [Link]
-
Redalyc.org. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 6, 2026, from [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. Retrieved February 6, 2026, from [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. renyi.hu [renyi.hu]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Cleavage of the Pbf Group from N-Me-D-HoArg(pbf)-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Modified Arginine Residues in Peptide Synthesis
The incorporation of arginine and its analogs into synthetic peptides is fundamental to the development of novel therapeutics, owing to the guanidinium group's critical role in molecular recognition and biological activity. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely adopted protecting group for the arginine side chain in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its high acid lability, allowing for efficient removal under standard trifluoroacetic acid (TFA) cleavage conditions, which minimizes exposure of the peptide to harsh acidic environments that can lead to side reactions.
However, the synthesis of peptides containing non-canonical amino acids, such as N-methylated D-homoarginine (N-Me-D-HoArg), introduces unique challenges to the deprotection process. The presence of the N-methyl group on the backbone and the extended side chain of homoarginine can introduce steric hindrance, potentially impeding the complete removal of the Pbf group. Incomplete deprotection can lead to a heterogeneous final product, complicating purification and compromising the biological activity of the target peptide.
These application notes provide a comprehensive guide to understanding and optimizing the cleavage of the Pbf group from peptides containing the sterically demanding N-Me-D-HoArg(pbf)-OH residue. We will delve into the mechanistic underpinnings of the cleavage reaction, provide detailed, field-proven protocols, and discuss common pitfalls and troubleshooting strategies to ensure the successful synthesis of these complex peptides.
The Mechanism of Pbf Cleavage: A Balancing Act of Acidity and Scavenging
The removal of the Pbf group is an acid-catalyzed process, typically achieved using a high concentration of trifluoroacetic acid (TFA). The reaction proceeds through the protonation of the sulfonyl group, which weakens the sulfur-nitrogen bond and facilitates its cleavage. This process liberates the deprotected arginine residue and generates a reactive sulfonyl cation.
It is the generation of this and other reactive cationic species from the cleavage of various protecting groups that necessitates the inclusion of "scavengers" in the cleavage cocktail. These nucleophilic agents are crucial for trapping the reactive carbocations and sulfonyl cations, preventing them from reacting with sensitive amino acid residues within the peptide sequence. Common side reactions include the reattachment of the Pbf cation to the indole ring of tryptophan or sulfonation of tryptophan.
Figure 1: Mechanism of Pbf group cleavage by TFA and the role of scavengers.
Optimizing the Cleavage Cocktail: A Key to Success
The composition of the cleavage cocktail is paramount for achieving clean and complete deprotection. While a standard mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient for simple peptides, the presence of N-Me-D-HoArg and other sensitive residues necessitates a more tailored approach.
| Component | Typical % (v/v) | Function | Notes |
| Trifluoroacetic Acid (TFA) | 88 - 95% | Primary acid for cleavage of Pbf and other acid-labile protecting groups. | High-purity TFA should be used to avoid side reactions. |
| Water (H₂O) | 2.5 - 5% | Scavenger for carbocations. | Essential for preventing reattachment of protecting groups. |
| Triisopropylsilane (TIS) | 1 - 2.5% | Scavenger for trityl and other carbocations. | Particularly effective in preventing side reactions with tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% (optional) | "Soft" scavenger, particularly for protecting cysteine residues. | Has a strong odor and should be handled in a fume hood. |
| Phenol | 5% (optional) | Scavenger that can suppress various side reactions. | Can be beneficial for complex peptides. |
| Thioanisole | 5% (optional) |
Enhancing Cellular Delivery: A Guide to Incorporating Fmoc-N-Me-D-HoArg(pbf)-OH into Cell-Penetrating Peptides
Introduction: The Imperative for Advanced Cell-Penetrating Peptides
Cell-penetrating peptides (CPPs) have emerged as powerful molecular vehicles, capable of traversing the cellular membrane to deliver a diverse range of therapeutic and diagnostic cargoes, from small molecules to large DNA fragments.[1][2] The efficacy of these peptides is often dictated by their primary amino acid sequence and overall physicochemical properties. Arginine-rich sequences are particularly prevalent due to the guanidinium group's ability to interact with the negatively charged cell membrane, facilitating uptake.[3] However, the development of next-generation CPPs necessitates a move beyond canonical amino acids to structures that offer enhanced proteolytic stability, refined conformational properties, and improved cellular uptake.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a specialized amino acid derivative, Fmoc-N-Me-D-HoArg(pbf)-OH, into synthetic CPPs using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the unique advantages conferred by N-methylation, the D-enantiomer configuration, and the homoarginine side chain, while providing detailed, field-proven protocols to navigate the synthetic challenges associated with this sterically hindered building block.
The Strategic Advantage of Fmoc-N-Me-D-HoArg(pbf)-OH in CPP Design
The selection of Fmoc-N-Me-D-HoArg(pbf)-OH is a deliberate strategy to imbue CPPs with a trifecta of desirable pharmacological properties. Let's deconstruct the molecule to understand the causality behind its design:
-
Nα-Methylation: The presence of a methyl group on the backbone amide nitrogen introduces a significant conformational constraint.[4] This modification can enhance proteolytic stability by sterically shielding the adjacent peptide bond from enzymatic cleavage, a critical factor for improving the in vivo half-life of peptide therapeutics.[5] Furthermore, N-methylation can improve membrane permeability and oral bioavailability by reducing the hydrogen-bonding capacity of the peptide backbone, thereby increasing its lipophilicity.[4]
-
D-Stereochemistry: Natural proteases are highly specific for L-amino acids. The incorporation of the non-natural D-enantiomer of homoarginine renders the resulting peptide significantly more resistant to enzymatic degradation.[6][7] This is a well-established strategy in medicinal chemistry to prolong the biological activity of peptides.[7]
-
Homoarginine (HoArg): As a homolog of arginine, homoarginine extends the guanidinium side chain by an additional methylene group. This subtle modification can alter the pKa of the guanidinium group and its spatial presentation, potentially leading to more favorable interactions with the cell membrane. Studies have shown that substituting arginine with homoarginine in CPPs can enhance cellular uptake and bioactivity.[8]
-
Protecting Groups (Fmoc and Pbf): The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary, base-labile protecting group for the α-amine, forming the cornerstone of the most widely used SPPS strategy.[9][10] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a highly acid-labile protecting group for the guanidino side chain of homoarginine.[6][11] Its lability in strong acid, typically trifluoroacetic acid (TFA), allows for efficient deprotection during the final cleavage step while remaining stable throughout the iterative coupling and deprotection cycles of the synthesis.[12][13]
The combination of these features in a single building block offers a powerful tool for creating CPPs with enhanced stability, potentially improved cell penetration, and novel conformational properties.
Experimental Protocols: A Validating System for Synthesis
The successful incorporation of Fmoc-N-Me-D-HoArg(pbf)-OH requires careful consideration of the steric hindrance introduced by the N-methyl group. This necessitates the use of more potent coupling reagents and potentially extended reaction times to ensure complete acylation.
Core Synthesis Workflow
The following diagram illustrates the key stages of incorporating a sterically hindered amino acid like Fmoc-N-Me-D-HoArg(pbf)-OH within a standard Fmoc-SPPS cycle.
Sources
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006040037A1 - Solid phase peptide sythesis - Google Patents [patents.google.com]
- 10. chempep.com [chempep.com]
- 11. FMOC-ARG(PDF)-OH | 154445-77-9 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Use of Fmoc-N-Me-D-HoArg(pbf)-OH in antimicrobial peptide synthesis
Application Note: Strategic Incorporation of Fmoc-N-Me-D-HoArg(Pbf)-OH in Antimicrobial Peptide Synthesis
Part 1: Executive Summary
The development of next-generation antimicrobial peptides (AMPs) faces two primary bottlenecks: rapid proteolytic degradation in vivo and cytotoxicity toward mammalian cells. Fmoc-N-Me-D-HoArg(Pbf)-OH represents a specialized peptidomimetic building block designed to overcome these limitations. By combining N-methylation (backbone protection), D-stereochemistry (protease resistance), and Homoarginine (enhanced side-chain flexibility and membrane interaction), this residue offers a tripartite defense against enzymatic hydrolysis while maintaining the critical guanidinium charge required for bacterial membrane disruption.
This guide details the specific protocols for handling, coupling, and cleaving this sterically hindered residue, ensuring high-fidelity synthesis of stabilized AMPs.
Part 2: Scientific Rationale & Mechanism
The Tripartite Modification Strategy
Standard Arginine (Arg) residues are hotspots for trypsin-like proteases. Substituting Arg with Fmoc-N-Me-D-HoArg(Pbf)-OH introduces three layers of stability:
-
N-Methylation (N-Me): Replaces the amide proton with a methyl group. This eliminates a hydrogen bond donor, reducing aggregation, and introduces steric hindrance that physically blocks protease access to the peptide bond.
-
D-Configuration: Inverts the stereocenter, rendering the residue unrecognizable to endogenous L-specific proteases.
-
Homoarginine (HoArg): Adds a methylene group (–CH₂–) to the side chain. This increases the "reach" of the guanidinium headgroup, allowing it to bury deeper into the bacterial phospholipid bilayer, potentially enhancing membrane permeabilization while altering the interaction geometry with mammalian cell membranes to reduce toxicity.
Comparative Properties Table
| Feature | L-Arginine (Natural) | D-Arginine | N-Me-L-Arginine | N-Me-D-Homoarginine |
| Protease Stability | Low | High | High | Ultra-High |
| H-Bond Donor | Yes (Amide NH) | Yes | No (N-Me) | No (N-Me) |
| Side Chain Length | 3 carbons | 3 carbons | 3 carbons | 4 carbons (Extra reach) |
| Membrane Permeability | Moderate | Moderate | High | High |
| Synthesis Difficulty | Low | Low | Moderate | High (Steric Hindrance) |
Part 3: Experimental Protocols
Materials and Handling
-
Reagent: Fmoc-N-Me-D-HoArg(Pbf)-OH
-
Molecular Weight: ~676.8 Da (Estimated based on N-Me-Arg + 14 Da)
-
Solubility: Hydrophobic due to Fmoc/Pbf/Methyl groups. Dissolve in NMP (N-methyl-2-pyrrolidone) or DMF at 0.2 M. If turbidity persists, add few drops of DCM.
-
Storage: -20°C, desiccated. Hygroscopic.
Solid Phase Synthesis (SPPS) Workflow
Critical Challenge: The N-methyl group creates significant steric hindrance.[1][2]
-
Coupling OF the residue is generally efficient but slower than standard AA.
-
Coupling ONTO the residue (the next amino acid) is extremely difficult because the nucleophile is a secondary amine buried by the methyl group.
Protocol A: Coupling Fmoc-N-Me-D-HoArg(Pbf)-OH to the Resin
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Activation:
-
Reagents: 4 eq. Fmoc-N-Me-D-HoArg(Pbf)-OH, 3.9 eq. HATU, 8 eq.[1] DIPEA.
-
Solvent: DMF (minimized volume for high concentration).
-
Pre-activation: Mix AA and HATU/DIPEA for 2 minutes before adding to resin.
-
-
Coupling: Shake for 2 hours at room temperature.
-
Monitoring: Standard Kaiser test works here (primary amine on resin).
Protocol B: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF with 0.1 M HOBt .
-
Note: HOBt is added to suppress aspartimide formation and prevent potential side reactions common with N-methylated residues.
-
-
Cycles: 2 x 10 minutes.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
Protocol C: Coupling the NEXT Amino Acid (The "Difficult Step")
The secondary amine of the deprotected N-Me-D-HoArg is a poor nucleophile. Standard HBTU/DIC coupling will likely fail or result in deletion sequences.
-
Reagents: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Ratio: 5 eq.[3] Incoming Fmoc-AA : 5 eq. HATU : 10 eq. DIPEA.
-
-
Procedure:
-
Dissolve AA and HATU in minimal DMF.
-
Add DIPEA and immediately add to resin.
-
Double Coupling: Perform the reaction twice (2 x 2 hours).
-
Chase (Optional): If the incoming residue is also hindered (e.g., Val, Ile), consider a third coupling using symmetric anhydrides (10 eq. AA + 5 eq. DIC in DCM).
-
-
Monitoring (CRITICAL):
-
Do NOT use Kaiser Test. It tests for primary amines and will yield a false negative (remains yellow) even if the secondary amine is unreacted.
-
Use Chloranil Test:
-
Cleavage and Side-Chain Deprotection
The Pbf group on Homoarginine is acid-labile but bulky. Incomplete removal is a common issue, leading to +252 Da mass adducts.
-
Cocktail: "Reagent K" or similar high-scavenger mix.
-
TFA (90%)
-
Thioanisole (5%)
-
Water (2.5%)
-
EDT (Ethanedithiol) or DODT (2.5%) — Essential for scavenging Pbf cations.
-
-
Time: 3 to 4 hours at room temperature. (Standard Arg is 2h; HoArg(Pbf) requires longer diffusion time).
-
Precipitation: Cold Diethyl Ether.
Part 4: Visualization of the Workflow
The following diagram illustrates the critical decision points in the synthesis cycle, specifically highlighting the divergence for the "Difficult Coupling" step.
Figure 1: Decision tree for coupling amino acids onto the sterically hindered N-Me-D-HoArg residue. Note the requirement for specialized testing (Chloranil) and coupling reagents (HATU).
Part 5: Quality Control & Troubleshooting
| Issue | Observation (LCMS) | Root Cause | Solution |
| Deletion Sequence | Mass = [Target] - [Incoming AA] | Steric hindrance prevented coupling onto N-Me-D-HoArg. | Double couple with HATU/HOAt; Increase temperature to 50°C (microwave). |
| Incomplete Deprotection | Mass = [Target] + 252.3 Da | Pbf group not removed. | Extend cleavage time to 4h; Ensure fresh scavengers (EDT/DODT). |
| Racemization | Split peaks in HPLC | Base-catalyzed epimerization during coupling. | Use DIPEA (weaker base than NMM) and maintain pre-activation time < 2 mins. |
Part 6: References
-
Biron, E., et al. (2008).[2] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Cited for N-methylation difficulty context).
-
Biotage. (2023).[4] How long should I let my cleavage reaction stir? Optimization of Arg(Pbf) removal. Retrieved from [Link]
-
ResearchGate. (2026). Assessing the Effect of Substitution of Arginine with Homoarginine in Antimicrobial Peptides. Retrieved from [Link]
Sources
Application Note: Fmoc-N-Me-D-HoArg(pbf)-OH for Advanced Stapled Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Harnessing a Unique Building Block for Next-Generation Therapeutics
This guide provides an in-depth technical overview and practical protocols for the application of Fmoc-N-Me-D-HoArg(pbf)-OH in the synthesis of stapled peptides. As a Senior Application Scientist, the aim is to move beyond a simple recitation of steps, instead offering a rationale-driven approach to empower researchers in their pursuit of novel, structurally constrained peptides with enhanced therapeutic potential.
The Strategic Advantage of Fmoc-N-Me-D-HoArg(pbf)-OH in Peptide Stapling
Stapled peptides, lauded for their ability to mimic α-helical structures, offer enhanced stability, cell permeability, and target affinity compared to their linear counterparts.[1][2][3] The choice of amino acid building blocks is paramount to the success of this technology. Fmoc-N-Me-D-HoArg(pbf)-OH is a multifaceted amino acid derivative that offers a unique combination of properties to address common challenges in peptide drug development.
-
N-Methylation for Enhanced Pharmacokinetics: The methylation of the amide backbone nitrogen introduces a conformational constraint and shields the adjacent peptide bond from enzymatic cleavage.[4][5] This modification is known to improve metabolic stability and can enhance oral bioavailability and cell permeability by reducing the hydrogen bonding capacity of the peptide backbone.[5][6]
-
D-Configuration for Proteolytic Resistance: The incorporation of a D-amino acid provides significant resistance to degradation by proteases, which are stereospecific for L-amino acids.[7] This intrinsic stability prolongs the half-life of the peptide in biological systems.
-
Homoarginine for Modulated Basicity and Trypsin Resistance: Homoarginine, with an additional methylene group in its side chain compared to arginine, offers a subtle yet significant alteration in the pKa of the guanidinium group. This can influence binding interactions with therapeutic targets. Furthermore, the extended side chain of homoarginine can reduce susceptibility to cleavage by trypsin, a common protease that acts at arginine and lysine residues.[8] However, it is important to note that the substitution of arginine with homoarginine can potentially lead to a decrease in α-helicity, a factor that must be considered in the design of stapled peptides.[8]
-
Pbf Side-Chain Protection for Robust Synthesis: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a well-established and reliable protecting group for the guanidinium function of arginine and its analogs.[9] It offers excellent stability during Fmoc-based solid-phase peptide synthesis (SPPS) and is efficiently cleaved under standard acidic conditions, minimizing side reactions.[10][11]
The combination of these features in a single building block provides a powerful tool for medicinal chemists to fine-tune the properties of stapled peptides for improved therapeutic efficacy.
The Synthetic Workflow: A Comprehensive Overview
The synthesis of a stapled peptide incorporating Fmoc-N-Me-D-HoArg(pbf)-OH follows a logical progression of solid-phase synthesis, on-resin cyclization, and final cleavage and purification.
Caption: A schematic overview of the key stages in the synthesis of a stapled peptide.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-N-Me-D-HoArg(pbf)-OH | Peptide synthesis grade |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g |
| Standard Fmoc-amino acids | High purity, with appropriate side-chain protection |
| Olefin-bearing amino acids (e.g., Fmoc-S-pentenylalanine) | High purity |
| Coupling Reagents (HATU, HBTU, or PyBOP) | Peptide synthesis grade |
| Base (DIPEA or Collidine) | Peptide synthesis grade |
| Fmoc Deprotection Solution | 20% Piperidine in DMF |
| Solvents (DMF, DCM, NMP) | Peptide synthesis grade, anhydrous |
| Grubbs' Catalyst (1st or 2nd Generation) | High purity |
| Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) | Reagent grade |
| Diethyl Ether | ACS grade |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered Fmoc-N-Me-D-HoArg(pbf)-OH requires optimized coupling conditions to ensure high efficiency. Microwave-assisted SPPS can be particularly beneficial in driving these challenging couplings to completion.[12]
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Standard Amino Acids: For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the resin and couple for 30-60 minutes. Monitor the coupling reaction using a Kaiser test.
-
Coupling of Fmoc-N-Me-D-HoArg(pbf)-OH:
-
Rationale: The N-methylation and the bulky Pbf group create significant steric hindrance, necessitating a more potent coupling strategy. The use of HATU as a coupling agent and collidine as a base is recommended to minimize racemization. A double coupling strategy is advised to ensure complete reaction.
-
Procedure:
-
Dissolve a 4-fold molar excess of Fmoc-N-Me-D-HoArg(pbf)-OH and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of collidine and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected peptidyl-resin.
-
Couple for 2-4 hours at room temperature, or 10-20 minutes using microwave irradiation at a controlled temperature (e.g., 50°C).
-
After the first coupling, wash the resin with DMF and perform a second coupling with a freshly prepared solution of activated Fmoc-N-Me-D-HoArg(pbf)-OH.
-
Monitor the coupling completion using a non-ninhydrin-based test, such as the bromophenol blue test, as N-methylated amines do not react with ninhydrin.
-
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, ensuring the incorporation of olefin-bearing amino acids at the desired positions for stapling (e.g., i and i+4 or i and i+7).
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
RCM is a powerful reaction for forming the hydrocarbon staple.[13][14][15] The choice of Grubbs' catalyst and reaction conditions is critical for success.
Caption: The on-resin RCM process for peptide stapling.
Step-by-Step Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin extensively with DCM and dry it under vacuum for at least 1 hour.
-
Catalyst Solution Preparation: In a separate flask, dissolve Grubbs' 1st or 2nd generation catalyst (10-15 mol% relative to the resin loading) in anhydrous, degassed DCM or 1,2-dichloroethane.
-
Metathesis Reaction:
-
Add the catalyst solution to the dried peptidyl-resin.
-
Gently agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours at room temperature.
-
The reaction can be performed in two cycles of 2 hours each with a fresh batch of catalyst to ensure complete conversion.
-
-
Monitoring the Reaction: A small sample of beads can be cleaved and analyzed by LC-MS to monitor the progress of the cyclization. The stapled peptide will have a lower molecular weight (due to the loss of ethylene) and typically a shorter retention time on reverse-phase HPLC compared to the uncyclized precursor.
-
Washing: After the reaction is complete, wash the resin thoroughly with DCM to remove the catalyst.
Protocol 3: Cleavage and Deprotection
The final step involves cleaving the stapled peptide from the resin and removing the side-chain protecting groups.
Step-by-Step Procedure:
-
Resin Preparation: Wash the stapled peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail, such as 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours at room temperature. TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash twice to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude stapled peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC. The α-helical content can be assessed using circular dichroism (CD) spectroscopy.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling of Fmoc-N-Me-D-HoArg(pbf)-OH | Steric hindrance, inefficient activation | Use microwave-assisted coupling, switch to HATU/collidine, perform a double coupling, and use the bromophenol blue test for monitoring. |
| Low Yield in RCM | Inactive catalyst, poor swelling of resin in RCM solvent | Use fresh, high-quality catalyst. Ensure the resin is thoroughly dried before adding the catalyst solution. Consider using NMP as a co-solvent to improve swelling. |
| Side Reactions during Cleavage | Inadequate scavenging of reactive cations | Ensure the use of an appropriate scavenger cocktail, such as TFA/TIS/H2O. For peptides containing tryptophan, consider adding 1,2-ethanedithiol (EDT). |
| Loss of α-Helicity | Inherent property of the homoarginine substitution | The impact of homoarginine on helicity should be considered during the design phase. CD spectroscopy is essential to quantify the helical content of the final stapled peptide. |
Concluding Remarks
Fmoc-N-Me-D-HoArg(pbf)-OH is a sophisticated building block that offers significant advantages for the design of next-generation stapled peptides. By understanding the rationale behind the synthetic choices and implementing robust protocols, researchers can effectively harness the unique properties of this amino acid to develop novel therapeutics with enhanced stability, permeability, and biological activity. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful synthesis and application of these advanced peptide constructs.
References
- CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH - Google P
-
de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7765-7771. (URL: [Link])
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 107. (URL: [Link])
-
Kim, Y. W., & Verdine, G. L. (2012). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 7(4), 776-785. (URL: [Link])
-
Löffler, D. S., et al. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1248, pp. 39-50). (URL: [Link])
-
A challenge: synthesis of Fmoc-N-Me-Arg(pbf)-OH with liquid phase synthesis... - ResearchGate. (2016). (URL: [Link])
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5249-5255. (URL: [Link])
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). (URL: [Link])
-
Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides - ResearchGate. (2024). (URL: [Link])
-
Ring-closing Metathesis in Peptides – the Sting is in the Tail! - ResearchGate. (2003). (URL: [Link])
-
Raines, R. T. (2021). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology, 16(5), 830-838. (URL: [Link])
-
Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent | Request PDF - ResearchGate. (2020). (URL: [Link])
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | ChemRxiv. (2023). (URL: [Link])
-
Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry - PubMed. (2014). (URL: [Link])
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - NIH. (2021). (URL: [Link])
-
Phillips, S. T., et al. (2019). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. Molecules, 24(12), 2307. (URL: [Link])
-
Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin - AAPPTec. (n.d.). (URL: [Link])
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. (URL: [Link])
-
Proximity-driven acceleration of challenging solid-phase peptide couplings - PNAS. (2021). (URL: [Link])
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. (URL: [Link])
-
Nielsen, T. E., & Meldal, M. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules, 15(9), 6637-6663. (URL: [Link])
-
Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions - PubMed. (2024). (URL: [Link])
-
Synthesis of Poly-N-Methylated Peptides Against Malaria - The Athenaeum - University of the Incarnate Word. (2024). (URL: [Link])
-
Alkenyl Amino Acids for Stapled Peptides - AAPPTec. (n.d.). (URL: [Link])
-
The Benefits of Stapled Peptides - LifeTein. (2024). (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
HPLC purification methods for peptides with N-Me-D-HoArg(pbf)
Application Note: HPLC Purification Strategies for Peptides Containing N-Me-D-HoArg(pbf)
Executive Summary & Challenge Definition
Purifying peptides containing N-methyl-D-homoarginine (N-Me-D-HoArg) protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) presents a "perfect storm" of chromatographic challenges. This moiety introduces three distinct physicochemical hurdles that render standard protocols ineffective:
-
Extreme Hydrophobicity: The Pbf group is a bulky, lipophilic protecting group. When coupled with the extra methylene group of Homoarginine (compared to Arginine) and the N-methyl group, the peptide becomes significantly more hydrophobic, often leading to irreversible adsorption on standard C18 columns or poor solubility in aqueous mobile phases.
-
Rotameric Broadening (The N-Me Effect): N-methylation eliminates the hydrogen on the amide nitrogen, preventing hydrogen bond formation and lowering the energy barrier for cis/trans isomerization. This leads to slow interconversion between conformers on the HPLC timescale, resulting in split peaks, broad "humps," or baseline noise often mistaken for impurities.
-
Steric Shielding (The Deprotection Bottleneck): The N-methyl group sterically hinders the Pbf sulfonyl moiety, making acidolytic cleavage (deprotection) significantly slower than for standard Arg(Pbf). This often results in crude mixtures containing significant amounts of the partially protected impurity.[1]
This guide provides high-level protocols for two scenarios: Purification of the Protected Intermediate (keeping Pbf intact) and Purification of the Final Peptide (removing Pbf).
Physicochemical Analysis & Column Selection
| Feature | Chromatographic Impact | Recommended Strategy |
| Pbf Group | High hydrophobicity; Retains strongly on C18.[2] | Use C4 or Phenyl-Hexyl phases to reduce retention. Use higher organic starting conditions. |
| N-Methylation | cis/trans rotamers cause peak splitting/broadening.[2] | Elevated Temperature (60°C) is mandatory to coalesce rotamers into a single sharp peak. |
| D-Stereochemistry | Alters 3D conformation; may induce aggregation. | Use chaotropic agents (e.g., NaClO₄) if aggregation is observed. |
| Homoarginine | Increased basicity and hydrophobicity vs. Arg. | Ensure acidic mobile phase (TFA) to ion-pair with the guanidino group (if deprotected). |
Scenario A: Purification of the Protected Intermediate
Objective: Isolate the peptide with the Pbf group attached (e.g., for fragment condensation).
Critical Warning: The Pbf group is acid-labile. While stable to 0.1% TFA for short periods, prolonged exposure or concentration in acidic buffers can lead to premature degradation.
Protocol 1: The "Neutral-Thermal" Method
This method minimizes acid exposure while using heat to resolve N-methyl rotamers.
-
Stationary Phase: C4 (Butyl) or Diphenyl/Phenyl-Hexyl (300 Å pore size recommended for solubility).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Temperature: 60°C (Crucial).
-
Flow Rate: Standard (e.g., 1.0 mL/min for 4.6mm ID).
Gradient Profile (Scouting):
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 50 | High organic start due to Pbf hydrophobicity |
| 2.0 | 50 | Isocratic hold to stabilize column |
| 20.0 | 95 | Shallow gradient to elute hydrophobic species |
| 25.0 | 95 | Wash |
Sample Preparation: Dissolve the protected peptide in minimal DMF or DMSO. Do not use water/buffer, as the Pbf-protected peptide will likely precipitate. Dilute with ACN if possible before injection.
Scenario B: Purification of the Final (Deprotected) Peptide
Objective: Remove the Pbf group and purify the target peptide.
The Pre-requisite: The "Hard Cleavage" Cocktail Standard cleavage (95% TFA, 2h) often fails to fully remove Pbf from N-Me-D-HoArg due to steric hindrance.
-
Cocktail: TFA / Thioanisole / EDT / Anisole (90:5:3:2).
-
Conditions: 4 hours at Room Temperature. If incomplete, warm to 30-35°C (monitor closely for side reactions). Note: Thioanisole accelerates Pbf removal.
Protocol 2: The "Chaotropic-Acidic" Method
Once deprotected, the peptide is polar (guanidino group exposed) but prone to aggregation due to the N-Me/D-amino acid backbone.
-
Stationary Phase: C18 (End-capped, high carbon load).
-
Mobile Phase A: 0.1% TFA in Water (Standard) OR 0.1% Perchloric Acid (NaClO₄) (If peak shape is poor).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Temperature: 60–70°C . Higher temperature is required here to sharpen the deprotected N-Me peak.
Step-by-Step Workflow:
-
Solubilization: Dissolve crude ether-precipitated peptide in 20% Acetic Acid or 6M Guanidine HCl (if aggregation is suspected). Sonicate.
-
Scouting Run: Run a linear gradient from 5% to 70% B over 30 mins at 60°C.
-
Identification: The target peptide will elute earlier than the Pbf-adduct.
-
Target: [M+H]+
-
Impurity (Pbf-adduct): [M+H] + 252.3 Da.
-
-
Optimization: Flatten the gradient at the elution point of the target.
Visualization of the Methodology
The following diagram illustrates the decision logic and the mechanism of the "Rotamer Effect" which is the most common failure point for N-methylated peptides.
Figure 1: Purification workflow decision tree highlighting the critical role of temperature in handling N-methylated peptide rotamers.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Broad, flat peak (The "Mesa") | Slow cis/trans isomerization of N-Me amide bond.[2] | Increase Column Temp to 60°C or 70°C. This increases the rate of exchange, sharpening the peak.[4] |
| Double peaks with same Mass | Resolved conformers (Rotamers). | Same as above. If heat fails, try a different solvent (e.g., replace ACN with MeOH) to alter solvation energy. |
| Peptide elutes in Wash Step | Pbf group is too hydrophobic for the gradient. | Use C4 column . Start gradient at 50% B. Add 10% Isopropanol to Mobile Phase B. |
| Mass = Target + 252 Da | Incomplete Pbf removal. | Re-treat with TFA/Thioanisole cocktail. Pbf removal on N-Me-Arg is kinetically slow. |
| High Backpressure | Peptide precipitation on column. | Pbf-peptides are insoluble in water. Ensure loading sample is in high organic solvent (DMF/ACN) and injection volume is low. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6] Chemical Reviews, 109(6), 2455-2504. Link
- Grounding: Authoritative review on protecting group stability and cleavage conditions, specifically Pbf.
-
Chandrudu, S., et al. (2013). "Chemical Synthesis of N-Methylated Peptides." Molecules, 18(4), 4373-4388. Link
- Grounding: Details the synthesis and purification challenges of N-methyl
- Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery, 20, 309–325.
- Mant, C.T. & Hodges, R.S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. Grounding: The definitive text on temperature effects (rotamer coalescence) in peptide HPLC.
Sources
Application Note: Strategic Integration of Fmoc-N-Me-D-HoArg(Pbf)-OH in Peptidomimetic Drug Design
Executive Summary
The transition from bioactive peptide to viable drug candidate often falters on three hurdles: metabolic instability, poor membrane permeability, and suboptimal receptor selectivity.[1] Fmoc-N-Me-D-HoArg(Pbf)-OH represents a "tri-functional" tool designed to overcome these specific barriers simultaneously.
By combining N-methylation (permeability/proteolytic stability), D-stereochemistry (conformational constraint/stability), and the Homoarginine side chain (steric exploration/arginase resistance), this building block offers a unique solution for optimizing GPCR ligands and antimicrobial peptides.[2] This guide details the specific synthetic protocols required to handle the steric challenges inherent to this molecule.
Technical Specifications & Handling
Before initiating synthesis, ensure all reagents meet the specifications below. This molecule is sterically demanding; standard protocols often yield deletions.[2][1]
Table 1: Physicochemical Properties[2]
| Parameter | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-homoarginine(Pbf)-OH |
| Molecular Weight | ~662.8 g/mol |
| Formula | C35H42N4O7S (Generic backbone) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP (0.5 M).[2][1] Sparingly soluble in DCM.[2][1] |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Protecting Group | Fmoc (Base labile); Pbf (Acid labile, TFA).[2][1] |
| Key Challenge | Steric Hindrance: Both at the |
Protocol: Solid Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-Me-D-HoArg(Pbf)-OH presents two distinct challenges:
-
Coupling of the residue: Moderately difficult due to side-chain bulk.
-
Coupling onto the residue: Extremely difficult. The N-methyl group creates severe steric clash and reduces nucleophilicity of the N-terminus.
Workflow Diagram: The "Difficult Coupling" Cycle
Figure 1: Optimized SPPS workflow for N-methylated residues. Note that for the Chloranil test, a positive result (free secondary amine) is blue, whereas the Kaiser test is ineffective for N-Me residues.
Step-by-Step Methodology
A. Coupling Fmoc-N-Me-D-HoArg(Pbf)-OH to the Peptide Chain
Standard activation is usually sufficient, but elevated temperature is recommended.[2][1]
-
Reagents: Use HATU (0.95 eq) and HOAt (0.95 eq) relative to the amino acid (1.0 eq). Use DIEA (2.0 eq) as the base.[2][1][3]
-
Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).[2][1]
-
Conditions:
-
Monitoring: Standard Kaiser Test.
B. Elongation: Coupling the NEXT Amino Acid (The Bottleneck)
This is the critical failure point.[1] The secondary amine (N-Me) is a poor nucleophile.[2]
-
Reagents: HATU is mandatory.[2][1][5] Alternatively, use PyAOP or COMU which are highly efficient for hindered amines.[1] Avoid HBTU/HCTU.[2][1][5]
-
Stoichiometry: Increase Amino Acid/Coupling Reagent excess to 5-10 equivalents .
-
Conditions:
-
Monitoring: Chloranil Test or Bromophenol Blue .
Protocol: Cleavage and Isolation
The Pbf group on Homoarginine is acid-labile but produces a reactive sulfonylium ion upon cleavage.[2][1] If not scavenged, this ion will irreversibly modify Tryptophan (sulfonation) or Methionine residues.[2][1]
Cleavage Cocktail Formulation (Reagent K Optimized)
| Component | Volume % | Function |
| TFA (Trifluoroacetic acid) | 82.5% | Acidolysis of protecting groups and linker.[2][1] |
| Phenol | 5.0% | Scavenger for tyrosine protection.[1] |
| Thioanisole | 5.0% | Critical: Accelerates Pbf removal from Arg/HoArg.[1] |
| Water | 5.0% | Scavenger for t-butyl cations.[2][1] |
| EDT (Ethanedithiol) | 2.5% | Scavenger for Trp/Met protection.[2][1][6] |
Alternative (Odorless): TFA/TIS/Water (95:2.5:2.[2][1][6]5) can be used if the sequence lacks Met/Trp, but extend reaction time.[1]
Procedure
-
Wash: Wash resin thoroughly with DCM (3x) to remove DMF traces.[2][1]
-
Incubation: Add cleavage cocktail (10-20 mL per gram of resin).
-
Precipitation: Filter resin and add filtrate dropwise to ice-cold Diethyl Ether.
-
Centrifugation: Spin down the white precipitate, wash 2x with cold ether.
-
Lyophilization: Dissolve pellet in Water/Acetonitrile (50:50) and freeze-dry.[2][1]
Medicinal Chemistry Applications
Why utilize this complex building block? It addresses specific failure modes in the drug discovery pipeline.
Decision Logic for SAR (Structure-Activity Relationship)
Figure 2: Strategic implementation of Fmoc-N-Me-D-HoArg(Pbf)-OH to resolve specific pharmacological deficiencies.
Mechanistic Insights
-
The "Methylene Shuffle" (HoArg vs. Arg): Homoarginine adds a single methylene group (-CH2-) to the side chain.[2][1] While the pKa of the guanidinium group remains similar (~12.5), the extra length allows the guanidine head to reach deeper into binding pockets or avoid steric clashes that limit Arginine binding.
-
Arginase Resistance: Native Arginine is rapidly metabolized by Arginase.[2][1] Homoarginine is a poor substrate for Arginase, significantly extending the half-life of the peptide in plasma.
-
N-Methylation & Permeability: By replacing the amide proton with a methyl group, the molecule loses a hydrogen bond donor.[1] This reduces the energy penalty for desolvation, facilitating passive transport across cell membranes (crucial for oral bioavailability).[1]
References
-
Teixidó, M., et al. (2005).[2][1][5] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[1][5][8]
-
Sigma-Aldrich. "Fmoc-hArg(Pbf)-OH Product Specification."[2][1]
-
Merck Millipore. "Fmoc Resin Cleavage Protocols and Scavenger Selection."[2][1]
-
Moali, C., et al. (1998).[2][1] "Substrate Specificity of NO Synthases: Detailed Comparison of L-arginine and Homo-L-arginine." Biochemistry.
-
CEM Corporation. "Peptide Cleavage and Protected Cleavage Procedures."[2][1]
Sources
- 1. peptide.com [peptide.com]
- 2. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid | C34H40N4O7S | CID 46737258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cem.de [cem.de]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions during Fmoc-N-Me-D-HoArg(pbf)-OH incorporation
This guide serves as a specialized technical resource for the incorporation of Fmoc-N-Me-D-HoArg(pbf)-OH (N-alpha-methyl-D-homoarginine) into peptide sequences via Solid Phase Peptide Synthesis (SPPS). This building block presents a "perfect storm" of synthetic challenges: steric bulk from the N-methyl group, risk of racemization due to the D-configuration, and the lability of the Pbf protecting group on the extended homoarginine side chain.
Technical Support Center: Fmoc-N-Me-D-HoArg(pbf)-OH
Core Challenges & Side Reaction Mechanisms
Q: Why is the coupling efficiency of Fmoc-N-Me-D-HoArg(pbf)-OH significantly lower than standard arginine derivatives? A: The difficulty is twofold: Steric Shielding and Electronic Deactivation .
-
N-Methylation: The methyl group at the alpha-nitrogen creates a massive steric wall. When this residue is the nucleophile (i.e., you are coupling the next amino acid onto it), the secondary amine is buried, making it difficult for the activated acyl species to approach.
-
Pbf Bulk: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is voluminous. In Homoarginine, the side chain is one methylene group longer than Arginine, increasing the "sweep volume" of the side chain, which can further shield the N-terminus during chain elongation.
Q: What is the primary side reaction risk at the dipeptide stage? A: Diketopiperazine (DKP) Formation. If Fmoc-N-Me-D-HoArg(pbf)-OH is the second residue coupled to the resin (or near the C-terminus), it is highly prone to DKP formation upon Fmoc removal.
-
Mechanism: The N-methyl group forces the peptide bond into a cis conformation (cis-peptide bond effect). This brings the free amine of the N-Me-D-HoArg into close proximity with the C-terminal ester linkage.
-
Result: The amine attacks the ester, cleaving the peptide from the resin and forming a cyclic dipeptide (DKP). This results in a drastic loss of yield (often >80% loss).
Q: Does Homoarginine undergo lactamization like Arginine? A: Yes, but with different kinetics.
-
Arginine: Prone to
-lactam formation (6-membered ring) if the side chain protection is lost or during activation. -
Homoarginine: Can form an
-lactam (7-membered ring). While 7-membered rings are kinetically slower to form than 6-membered rings, the slow acylation kinetics of N-methylated amino acids leave the activated carboxylate "alive" for longer periods, increasing the window for this intramolecular side reaction to occur. Strict maintenance of Pbf protection is critical.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Deletion of N-Me-D-HoArg | Incomplete coupling of the residue due to bulk. | Switch Reagents: Use HATU/HOAt instead of HBTU/HOBt. Double Couple: 2x 2h at 50°C. Solvent: Use NMP instead of DMF to improve swelling. |
| Deletion of the Next AA | Steric hindrance of the N-Me secondary amine. | Use "Magic Mixture": HATU/HOAt + DIPEA in NMP. End Capping: Acetylate unreacted amines after coupling to prevent deletion sequences from growing. |
| Low Yield (C-term loss) | DKP formation after Fmoc removal. | Bulky Trityl Linkers: Use 2-CTC resin (steric bulk prevents attack). Short Deprotection: Use DBU (2%) instead of Piperidine for Fmoc removal to minimize basicity time. |
| Trp/Tyr Modification | "Pbf-flypaper" effect during cleavage. | Scavenger Overload: Increase TIS/Thioanisole ratio in cleavage cocktail. Pbf cations are "sticky" and will alkylate Trp if not quenched. |
Visualizing the DKP Side Reaction Pathway
The following diagram illustrates the mechanism of Diketopiperazine formation, the most critical failure mode for N-methylated residues at the C-terminus.
Caption: Kinetic competition between successful chain elongation and fatal DKP cyclization driven by N-methylation.
Optimized Experimental Protocols
These protocols are designed to overcome the steric and electronic barriers identified above.
Use this when attaching the HoArg residue to the growing chain.
-
Reagents: 4 eq. Amino Acid, 3.8 eq. HATU, 4 eq. HOAt, 8 eq. DIPEA.
-
Solvent: Anhydrous NMP (N-methylpyrrolidone). Reason: NMP promotes better swelling of resin-bound hydrophobic peptides than DMF.
-
Activation: Pre-activate amino acid, HATU, and HOAt for 1 minute before adding DIPEA. Add base, mix for 30 seconds, then add to resin.
-
Reaction: Microwave irradiation at 50°C for 20 minutes OR room temperature for 3 hours.
-
Note: Do not exceed 50°C to prevent racemization of the D-center.
-
Use this when attaching the NEXT amino acid onto the N-methylated HoArg.
-
The Problem: The secondary amine is a poor nucleophile.
-
Reagent Switch: Use PyAOP or COMU if HATU fails. These are phosphonium/uronium salts that generate highly reactive active esters.
-
Double Coupling Strategy:
-
Pass 1: HATU/HOAt/DIPEA (3 eq) in NMP, 2 hours at 50°C.
-
Pass 2: PyBrOP/DIPEA (3 eq) in DCM/DMF (1:1). Reason: PyBrOP generates an acid bromide intermediate, which is smaller and more reactive toward hindered amines.
-
-
Chloranil Test: Do NOT use the Kaiser test (ninhydrin) for N-methyl amines; it yields false negatives. Use the Chloranil test or p-Nitrophenol ester test to verify coupling completion.
Preventing Pbf-based side reactions.[1]
-
Cocktail: TFA (90%) / Thioanisole (5%) / DODT (2.5%) / Water (2.5%).
-
Crucial: Thioanisole is the specific scavenger for the Pbf cation.
-
-
Time: 3-4 hours. The Pbf group on Homoarginine may cleave slower than on Arginine due to the hydrophobic environment of the longer alkyl chain.
-
Precipitation: Cold Diethyl Ether.
FAQ: Expert Insights
Q: Can I use standard HBTU/DIPEA for this residue? A: No. HBTU generates an OBt ester which is often not reactive enough to overcome the steric barrier of the N-methyl group. You will likely see incomplete coupling (deletion sequences). You must use AAt-based reagents (HATU/HOAt) which utilize the neighboring group effect of the pyridine nitrogen to accelerate acylation.
Q: I see a mass shift of +56 Da in my final product. What is it? A: This is likely t-Butyl cation alkylation . If you used t-Butyl protected residues (Ser/Thr/Tyr) and insufficient scavengers, the t-Butyl cation can attack the electron-rich indole of Trp or the aromatic ring of Pbf (if not fully removed). Ensure your cleavage cocktail has sufficient DODT/Thioanisole.
Q: How do I prevent racemization of the D-isomer? A: Use Sym-collidine (TMP) instead of DIPEA as the base during coupling. Collidine is a weaker, non-nucleophilic base that significantly reduces the rate of proton abstraction from the alpha-carbon, preserving chirality.
References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.
- Validates Pbf cleavage mechanisms and scavenger requirements.
-
Teixidó, M., et al. "Solid-Phase Synthesis of N-Methyl Amino Acids." Journal of Peptide Science, 2005.
- Authoritative source on DKP formation and coupling difficulties with N-Me residues.
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt): A New Efficient Additive." Journal of the American Chemical Society, 1993.
- Establishes HATU/HOAt as the gold standard for hindered couplings.
-
Manteghi, R., et al. "Racemization in Peptide Synthesis." International Journal of Peptide Research and Therapeutics, 2023.
- Discusses base-mediated racemiz
Sources
Aggregation of peptides containing Fmoc-N-Me-D-HoArg(pbf)-OH
Topic: Troubleshooting Aggregation & Synthesis Hurdles in N-Methylated Homoarginine Peptides
Core Technical Overview
The Molecule: Fmoc-N-Me-D-HoArg(Pbf)-OH represents a "perfect storm" of synthesis challenges.[1] It combines three distinct difficulty factors into a single building block:
-
N-Methylation: Introduces severe steric hindrance, blocking the approach of incoming activated amino acids.[1][2] While this prevents inter-chain aggregation (beta-sheets), it creates a "steric wall" that mimics aggregation-like deletion sequences.[1]
-
Homoarginine (HoArg) Side Chain: The bulky Pbf-protected guanidine group adds mass and hydrophobicity.[1] More critically, activated Arg/HoArg derivatives are prone to intramolecular
-lactam formation , effectively "committing suicide" before they can couple to the resin.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
D-Configuration: While chemically identical in reactivity to L-isomers, the conformational change can alter the folding kinetics of the growing chain, occasionally trapping the N-terminus in inaccessible pockets.
The "Aggregation" Misconception: Users often report "aggregation" with this residue because they observe incomplete couplings and deletion sequences.[1] However, N-methylation is an aggregation-breaker. The issue is rarely inter-chain association (aggregation); it is almost exclusively steric hindrance and side-chain cyclization .[1]
Troubleshooting Guide (Q&A)
Category A: Coupling Failures & Deletions[1][2][3]
Q1: I am seeing a significant deletion of the residue following N-Me-D-HoArg. Is the peptide aggregating? Diagnosis: This is likely steric hindrance , not aggregation.[1] The N-methyl group on the HoArg N-terminus creates a secondary amine that is chemically less reactive and sterically crowded.[1] Solution:
-
Switch Reagents: Standard HBTU/HCTU is insufficient.[1] Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1]
-
Elevate Temperature: Perform the coupling at 50°C - 75°C . (Note: Do not exceed 75°C to avoid Pbf degradation).[1]
-
Double Coupling: This is mandatory.[1]
Q2: My mass spec shows a peak corresponding to [M - 18] or [M - 17] relative to the desired sequence. What is this?
Diagnosis: This is Lactam Formation .[1] During activation, the side-chain protecting group (Pbf) prevents guanidine reactivity, but the backbone carbonyl can still attack the activated ester, forming a cyclic lactam (often
-
Avoid Pre-activation: Do not activate the amino acid in a separate vial for more than 30 seconds.
-
Use DIC/Oxyma: For the coupling of the Fmoc-N-Me-D-HoArg(Pbf)-OH unit itself, carbodiimide chemistry (DIC) with Oxyma Pure is less prone to inducing lactamization than onium salts (HATU).[1]
-
Protocol: Add the amino acid and Oxyma to the resin first, then add DIC.[3]
Category B: Monitoring & Deprotection
Q3: The Kaiser test is negative (yellow) after coupling, but the sequence is deleted. Why? Diagnosis: False Negative. The Kaiser test (ninhydrin) detects primary amines.[1] It does not react reliably with secondary amines (N-methyl groups).[1] You are getting a "coupling complete" signal when the N-terminus is actually still unreacted.[1] Solution:
-
Use the Chloranil Test: Detects secondary amines (turns blue).[1]
-
Use the p-Nitrophenyl Ester Test: Highly sensitive for secondary amines.[1]
-
UV Monitoring: If using an automated synthesizer, rely on UV-Vis monitoring of the Fmoc deprotection peak rather than colorimetric resin tests.
Q4: I see broad peaks and poor solubility during purification. Is the Pbf group still attached? Diagnosis: Likely yes. The Pbf group on Homoarginine is bulky and hydrophobic.[1] If the cleavage cocktail is insufficient, Pbf adducts remain, causing "aggregation-like" behavior on the HPLC column. Solution:
-
Extend Cleavage Time: Arginine derivatives often require 3–4 hours of cleavage.[1]
-
Optimized Cocktail: Use Reagent K or a high-scavenger mix:
Optimized Experimental Protocols
Protocol A: Coupling OF Fmoc-N-Me-D-HoArg(Pbf)-OH
Objective: Attach the difficult residue to the growing chain without cyclization.
-
Reagents: 3 eq. Amino Acid, 3 eq. Oxyma Pure, 3 eq.[1] DIC.
-
Solvent: DMF (NMP is acceptable but harder to remove).[1]
-
Procedure:
Protocol B: Coupling ONTO Fmoc-N-Me-D-HoArg(Pbf)-OH
Objective: Overcome the steric barrier of the N-methyl group for the NEXT amino acid.
-
Reagents: 5 eq. Incoming Fmoc-Amino Acid, 5 eq.[1] HATU, 5 eq.[5] HOAt, 10 eq. DIPEA.
-
Procedure:
-
Verification: Perform Chloranil Test . If blue particles persist, perform a third coupling or cap with acetic anhydride to prevent deletion impurities.[1]
Visual Troubleshooting Logic
Caption: Decision Logic for diagnosing synthesis failures associated with N-methylated Homoarginine.
References
-
Royal Society of Chemistry. "Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone."[1] Green Chemistry, 2020.[1] [Link]
-
Luxembourg Bio Technologies. "Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." International Journal of Peptide Research and Therapeutics, 2014.[1] [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
Technical Support Center: High-Fidelity Cleavage of N-Me-D-HoArg(pbf) Peptides
Executive Summary
The cleavage of peptides containing N-Me-D-HoArg(pbf) (N-methyl-D-homoarginine protected with Pbf) presents a unique "chemical conflict."
-
The Steric Challenge: The Pbf group is bulky and acid-labile, but its removal is significantly slowed by the adjacent N-methyl group and the D-configuration , which induce steric shielding and backbone constraints.
-
The Stability Challenge: While Pbf removal requires strong acid (TFA), N-methylated amide bonds are susceptible to acidolytic cleavage (fragmentation) if exposed to high temperatures or prolonged reaction times.
This guide provides an optimized "Cold-Push" protocol to balance these competing factors, ensuring complete deprotection without backbone degradation.
Module 1: The Optimized Cocktail (Cocktail K+)
For this specific residue, standard "Odorless" cocktails (Cocktail B) are often insufficient due to the slow kinetics of Pbf removal in sterically crowded environments. We recommend a modified Reagent K (referred to here as Cocktail K+ ) that maximizes the "Push-Pull" removal mechanism.
Recommended Formulation: Cocktail K+
| Component | Volume % | Role in N-Me-D-HoArg Cleavage |
| TFA (Trifluoroacetic Acid) | 82.5% | Proton source.[1][2] Protonates the Pbf ether oxygen to initiate cleavage. |
| Thioanisole | 5.0% | Critical Accelerator. Acts via a "Push-Pull" mechanism to nucleophilically assist Pbf detachment, essential for hindered Arg/HoArg residues. |
| Phenol | 5.0% | Traps Pbf carbocations; protects Tyrosine (if present). |
| Water | 5.0% | Hydrolyzes the Pbf-TFA adducts. Essential for final deprotection. |
| DODT (or EDT) | 2.5% | Scavenges tert-butyl cations and prevents Pbf re-attachment to Tryptophan. Note: DODT is less malodorous than EDT but equally effective. |
Why this works: The high concentration of Thioanisole is non-negotiable here. It accelerates the rate-determining step of Pbf cleavage, allowing you to run the reaction at a lower temperature (protecting the N-Me bond) without sacrificing deprotection efficiency.
Module 2: The Mechanism (Visualized)
Understanding why Pbf is difficult to remove from N-Me-HoArg is key to troubleshooting. The diagram below illustrates the "Push-Pull" assistance provided by Thioanisole.
Figure 1: The Thioanisole-assisted "Push-Pull" mechanism. Without Thioanisole, the steric bulk of N-Me-D-HoArg prevents the TFA from effectively stabilizing the transition state, leading to incomplete deprotection.
Module 3: Step-by-Step Protocol
The "Cold-Soak" Method
Standard cleavage protocols (2 hours @ RT) often fail for this molecule. Heating (37°C) risks backbone fragmentation. This protocol uses time rather than heat.
-
Preparation:
-
Pre-chill the Cocktail K+ to 4°C (refrigerator) before adding to the resin.
-
Ensure the resin is washed thoroughly with DCM (Dichloromethane) to remove any residual basic DMF/Piperidine (which neutralizes TFA).
-
-
Incubation (The Critical Step):
-
Add cold Cocktail K+ to the resin (10-20 mL per gram of resin).
-
First 30 mins: Shake gently at 4°C (on ice). This prevents the exothermic heat of mixing from damaging the N-Me bond.
-
Next 3.5 - 4.0 hours: Allow the reaction to warm to Room Temperature (20-22°C) .
-
Note: Do not exceed 25°C.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate into ice-cold Diethyl Ether (volume ratio 1:10).
-
Centrifuge (3000 rpm, 5 min) and decant.
-
Wash: Resuspend the pellet in fresh ether and spin down again (Repeat 2x). This removes the Pbf-Thioanisole adducts which can appear as sticky yellow oil.
-
Module 4: Troubleshooting & FAQs
Q1: I see a mass of +252 Da (or +253) on my Mass Spec. What is this?
Diagnosis: Incomplete Pbf removal. Root Cause: The steric hindrance of the N-Me group prevented the acid from accessing the guanidine group effectively. Solution:
-
Do not heat the cleavage.
-
Re-dissolve the crude peptide in fresh Cocktail K+ .
-
Stir for an additional 2 hours at Room Temperature.
-
Ensure your Thioanisole is fresh (oxidized thioanisole is ineffective).
Q2: My peptide is fragmented (Mass = Expected - Residue Mass).
Diagnosis: N-Methyl peptide bond cleavage. Root Cause: "Acidolytic cleavage."[2][3] N-alkylated amides are more susceptible to acid hydrolysis than standard amides, especially if the TFA became warm. Solution:
-
Strictly follow the 4°C start in the protocol above.
-
Reduce total cleavage time to 2.5 hours but increase Thioanisole to 10% to compensate for the shorter time.
Q3: Can I use TIS (Triisopropylsilane) instead of EDT/DODT?
Answer: For this specific residue, No. TIS is a bulky silane scavenger. In the crowded environment of an N-Me-D-HoArg residue, TIS is often too sterically hindered to effectively trap the Pbf cation immediately upon release. This leads to "ion-return" (the Pbf re-attaches). You need the smaller, more nucleophilic sulfur scavengers (EDT, DODT, or Thioanisole).
Q4: The crude peptide is yellow and sticky.
Diagnosis: Pbf-Thioanisole adduct contamination. Solution: This is a byproduct of the scavenger working correctly. It is not chemically bound to your peptide.
-
Perform an extra ether wash.[4]
-
If it persists, dissolve the peptide in 20% Acetic Acid and lyophilize; the adducts often sublime or separate during freeze-drying.
Module 5: Decision Logic for Cocktail Selection
Use this flow to confirm if Cocktail K+ is right for your specific sequence context.
Figure 2: Decision logic for selecting the appropriate cleavage cocktail based on peptide complexity.
References
-
Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine-side chain protectant."[5][6] Tetrahedron Letters, 34(49), 7829-7832.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][7] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Pbf removal mechanisms).
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[3][6] International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K).
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. (Discusses acid stability of N-Me bonds).
Sources
Technical Support Center: Monitoring Fmoc-N-Me-D-HoArg(pbf)-OH Coupling Reaction Completion
Welcome to our dedicated technical support center for navigating the complexities of solid-phase peptide synthesis (SPPS), with a specific focus on the incorporation of Fmoc-N-Me-D-HoArg(pbf)-OH. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target peptide.
The coupling of N-methylated amino acids, particularly bulky residues like D-homoarginine with its Pbf protecting group, presents a unique set of challenges. Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the desired product, ultimately impacting yield and purity. This guide will equip you with the knowledge to effectively monitor these challenging coupling reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring the coupling of Fmoc-N-Me-D-HoArg(pbf)-OH so critical?
A1: The coupling of Fmoc-N-Me-D-HoArg(pbf)-OH is challenging due to a combination of factors:
-
Steric Hindrance: The presence of the N-methyl group and the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the homoarginine side chain significantly hinders the approach of the activated amino acid to the N-terminal of the growing peptide chain.[1]
-
Reduced Nucleophilicity: The N-methyl group on the alpha-amino group reduces its nucleophilicity, making the coupling reaction inherently slower compared to non-methylated amino acids.
-
Secondary Amine: The N-terminal of the growing peptide chain becomes a secondary amine after the coupling of an N-methylated amino acid, rendering traditional monitoring methods like the Kaiser test ineffective.[2][3]
Failure to achieve complete coupling results in deletion sequences, which can compromise the biological activity and purity of the final peptide. Therefore, rigorous monitoring is essential to confirm the reaction's completion.
Q2: Can I use the standard Kaiser test to monitor the coupling of Fmoc-N-Me-D-HoArg(pbf)-OH?
A2: No, the standard Kaiser test is unreliable for monitoring the coupling of N-methylated amino acids. The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic deep blue color.[3] Since the N-terminal after coupling an N-methylated residue is a secondary amine, the Kaiser test will yield a false negative result (typically a yellow or faint color), even if the coupling is incomplete.[2][4]
Q3: What are the primary side reactions to be aware of when coupling Fmoc-N-Me-D-HoArg(pbf)-OH?
A3: The main side reaction of concern is the formation of a δ-lactam. This occurs when the activated carboxyl group of the arginine derivative intramolecularly cyclizes, rendering it inactive for coupling.[5][6] While the Pbf protecting group is designed to minimize this, it can still occur, especially with prolonged activation times.[7][8] Another potential issue is racemization, although the use of D-amino acids inherently addresses stereochemical concerns at that position.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of Fmoc-N-Me-D-HoArg(pbf)-OH and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Supporting Rationale |
| Incomplete coupling detected by HPLC/MS | 1. Insufficient activation/coupling time. 2. Steric hindrance. 3. Inappropriate coupling reagents. 4. Poor resin swelling or solvent penetration. | 1. Double couple: Repeat the coupling step with fresh reagents.[9] 2. Increase coupling time: Extend the reaction time to 4-24 hours. 3. Use a more potent coupling reagent: Switch from standard reagents like HBTU/TBTU to more reactive ones such as HATU, HCTU, or PyBOP.[7][10] 4. Elevate the temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C) to improve reaction kinetics.[11] 5. Optimize solvent: Ensure the use of a high-quality, anhydrous solvent like DMF or consider greener alternatives like NBP, which may require temperature adjustments to reduce viscosity.[6] | More potent reagents are better at activating sterically hindered amino acids. Increased time and temperature can overcome the kinetic barrier of the reaction. Double coupling provides a second opportunity for the reaction to go to completion. |
| False negative colorimetric test (e.g., Isatin or Chloranil test) | 1. Insufficient sensitivity of the test for the specific sequence. 2. Steric inaccessibility of the N-terminal amine. | 1. Rely on a quantitative method: Use HPLC or Mass Spectrometry for definitive confirmation of coupling completion.[12][13][14] 2. Perform a test cleavage: Cleave a small amount of the resin and analyze the peptide by LC-MS to check for the presence of the desired product and any deletion sequences.[15] | Colorimetric tests can be subjective and may not be sensitive enough for all sequences. HPLC and MS provide unambiguous quantitative data on the reaction's progress. |
| Presence of δ-lactam byproduct in LC-MS | 1. Prolonged pre-activation time. 2. Use of certain bases that promote cyclization. | 1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.[7] 2. Use a non-nucleophilic base: Employ a hindered base like DIPEA or collidine.[7] | The activated ester is susceptible to intramolecular cyclization. Minimizing the time it exists in solution before reacting with the resin reduces the likelihood of lactam formation. |
Experimental Protocols
Protocol 1: Monitoring Coupling Completion using the Isatin Test
The isatin test is a qualitative method for detecting the presence of secondary amines on the resin.
-
Sample Preparation: Collect a small sample of resin beads (approximately 5-10 mg) after the coupling reaction and wash thoroughly with DMF.
-
Reagent Preparation:
-
Solution A: 2 g of isatin in 100 mL of benzyl alcohol.
-
Solution B: 2 g of Boc-Phe-OH in 100 mL of benzyl alcohol.
-
-
Procedure:
-
Add 2-3 drops of Solution A to the resin beads in a small glass test tube.
-
Add 2-3 drops of Solution B to the same test tube.
-
Heat the mixture at 100°C for 5-10 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling): A blue or blue-green color on the beads indicates the presence of unreacted secondary amines.
-
Negative (Complete Coupling): The beads remain yellow or colorless.
-
Protocol 2: Quantitative Monitoring by HPLC Analysis of a Test Cleavage
This method provides the most accurate assessment of coupling efficiency.
-
Sample Collection: After the coupling reaction and subsequent washing, take a small aliquot of the peptide-resin (approx. 10-20 mg).
-
Test Cleavage:
-
Prepare a cleavage cocktail suitable for the Pbf protecting group and other protecting groups in your sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin sample and allow the reaction to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
HPLC Analysis:
-
Data Interpretation:
-
A single major peak corresponding to the mass of the desired peptide indicates complete coupling.
-
The presence of a peak corresponding to the mass of the peptide without the N-Me-D-HoArg(pbf) residue (a deletion sequence) indicates incomplete coupling. The peak area can be used to quantify the extent of the incomplete reaction.
-
Visualizations
Workflow for Monitoring Fmoc-N-Me-D-HoArg(pbf)-OH Coupling
Caption: A decision-making workflow for monitoring the coupling of Fmoc-N-Me-D-HoArg(pbf)-OH.
Logical Relationship of Challenges in N-Methylated Arginine Coupling
Caption: Interrelated factors contributing to the difficulty of coupling Fmoc-N-Me-D-HoArg(pbf)-OH.
References
-
Verma, D., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5859-5867. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
V. P. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Protein & Peptide Science, 5(2), 137-147. Retrieved from [Link]
-
Bofill, J. M., et al. (2021). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 26(11), 3183. Retrieved from [Link]
-
ResearchGate. (2016). A challenge: synthesis of Fmoc-N-Me-Arg(pbf)-OH with liquid phase synthesis. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–47. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]
-
ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1184–1192. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (Eds.). (2009).
-
Zhang, H., Cui, W., & Gross, M. L. (2014). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, 76, 17.1.1–17.1.20. Retrieved from [Link]
-
BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. Retrieved from [Link]
-
ResearchGate. (2021, January 13). Proper RP-HPLC workup following peptide synthesis?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved from [Link]
-
PNAS. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(41), 10323–10328. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
BioVera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. biovera.com.au [biovera.com.au]
- 17. lcms.cz [lcms.cz]
- 18. renyi.hu [renyi.hu]
Technical Support Center: Troubleshooting Fmoc-N-Me-D-HoArg(pbf)-OH Sequences
Executive Technical Profile
The Molecule: Fmoc-N-Me-D-HoArg(pbf)-OH The Challenge: The "Triple Threat" of Steric Hindrance.[1]
This residue presents a unique convergence of synthetic difficulties that often leads to sequence deletion or termination.[1] To troubleshoot effectively, you must understand the three distinct barriers interacting simultaneously:
-
N-Methylation (N-Me): The primary antagonist.[1] The
-methyl group eliminates the amide hydrogen, preventing hydrogen bonding and inducing cis/trans isomerization.[1] More critically, it creates a secondary amine that is significantly less nucleophilic and sterically crowded than a standard primary amine.[1] -
Homoarginine (HoArg): The side chain is one methylene unit longer than Arginine.[1] This increases the hydrodynamic radius and flexibility, exacerbating steric clashes during the coupling transition state.[1]
-
Pbf Protection: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is bulky.[1] While acid-labile, its sheer size, combined with the HoArg chain and N-Me group, creates a "steric umbrella" that shields the N-terminus from incoming activated amino acids.[1]
Critical Workflow: Incorporation & Elongation[1]
Phase A: Coupling OF the Residue (Incorporation)
Goal: Attaching Fmoc-N-Me-D-HoArg(pbf)-OH to the growing peptide chain.[1]
Q: My coupling efficiency for this residue is consistently <80%. Standard HBTU/DIEA fails. What is the fix?
A: Standard carbodiimide or aminium salts (HBTU/HCTU) are insufficient for this bulky residue.[1] You must upgrade to phosphonium or high-activity uronium reagents and optimize the solvent environment.[1]
Protocol:
-
Reagent Switch: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] These reagents incorporate the HOAt moiety, which is superior to HOBt for sterically hindered couplings due to the neighboring group effect of the pyridine nitrogen.[1]
-
Solvent Modulation: Pure DMF often fails to solvate the hydrophobic Pbf/N-Me pocket.[1] Use a solvent mixture of DMF/NMP (1:1) or pure NMP (N-methylpyrrolidone) to improve resin swelling and reagent diffusion.[1]
-
Microwave Assistance (Recommended):
-
Temperature: 75°C
-
Power: 30-50W[1]
-
Time: 2 x 10 minutes (Double couple)
-
Phase B: Coupling TO the Residue (Elongation)
Goal: Attaching the NEXT amino acid onto the N-Methylated amine. Status: CRITICAL BOTTLENECK .[1]
Q: I cannot get the next amino acid to couple to the N-Me-D-HoArg residue. I see 100% starting material by HPLC.
A: This is the most common failure point.[1] The nucleophile is a secondary amine buried under the Pbf/HoArg umbrella.[1] You must drive the reaction kinetically and thermodynamically.[1]
Troubleshooting Protocol:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Coupling Reagent | HBTU / HCTU | PyAOP or HATU + HOAt (Add extra HOAt) |
| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) or DIEA (increased to 4 eq) |
| Cycles | Single (1 hr) | Triple Coupling (1 hr, 1 hr, 12 hrs) |
| Monitoring | Kaiser Test (Blue) | Chloranil Test or Bromophenol Blue |
| Capping | Standard Ac2O | Aggressive Capping after Step 2 to prevent deletion sequences |
The "Magic Mixture" for Difficult N-Me Couplings: If standard HATU fails, utilize the sym-collidine system :
-
Activator: HATU (0.5 M)[1]
-
Base: 2,4,6-Trimethylpyridine (Collidine) (0.5 M)[1]
-
Solvent: DMF/DCM (1:1).[1] The addition of DCM (Dichloromethane) helps solubilize the protected segments and reduces aggregation (beta-sheet disruption).[1]
Visualization: Troubleshooting Logic
The following diagram outlines the decision matrix for handling difficult couplings involving this residue.
Caption: Decision matrix for validating coupling efficiency on secondary amines. Note that Kaiser tests yield false negatives on N-methylated residues.[1]
Deprotection & Cleavage Guide
Q: I see a mass of [M + 266] or [M + 252] in my crude. What is happening?
A: This indicates incomplete removal of the Pbf protecting group.[1] The Pbf group on Homoarginine is more stable than on Arginine due to the subtle electronic effects of the extended alkyl chain.[1]
The "Scavenger Trap": Upon acid cleavage, the Pbf group generates a highly reactive sulfonyl cation.[1] If not scavenged immediately, it will re-attach to electron-rich residues, particularly Tryptophan (Trp) , Tyrosine (Tyr) , or the Homoarginine itself.[1]
Optimized Cleavage Cocktail (Reagent K derivative):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5% (Critical Pbf scavenger)[1]
-
EDT (Ethanedithiol): 2.5% (Essential if Trp/Met are present)[1]
Note: Agitate for 3-4 hours (longer than standard Arg) to ensure complete Pbf removal from the bulky HoArg.
Analytical Data & QC
Q: My HPLC shows a split peak for the purified peptide. Is it racemic?
A: Not necessarily. N-methylated peptides often exist as slowly interconverting cis/trans rotamers around the tertiary amide bond.[1]
Differentiation Protocol:
-
Temperature Check: Run the HPLC column at 60°C . If the peaks coalesce into a single sharp peak, they are rotamers (conformational isomers).[1] If they remain distinct, you likely have diastereomers (D/L racemization).[1]
-
Racemization Risk: The activation of N-methylated amino acids is prone to racemization via oxazolonium ion formation.[1] Using Oxyma Pure or HOAt as an additive suppresses this significantly compared to HOBt.[1][2]
Summary of Key Parameters
| Feature | Standard AA | N-Me-D-HoArg(pbf) |
| Coupling Reagent | HBTU/DIEA | HATU or PyAOP / Collidine |
| Coupling Time | 30-60 min | 2x 60 min or Microwave |
| Monitoring | Kaiser Test | Chloranil or Bromophenol Blue |
| Cleavage Time | 2 hours | 3-4 hours |
| Scavenger | TIS/Water | Thioanisole (Mandatory) |
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1] Link
-
CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1][2][3] CEM.[1] Link
-
Teixidó, M., Albericio, F., & Giralt, E. (2005).[1][4] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[1][4][5] Link
-
Aapptec. (n.d.).[1] Fmoc-Arg(Pbf)-OH Technical Profile. Aapptec Peptides.[1] Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][2][4][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: N-Me-D-HoArg vs. D-HoArg in Peptidomimetics
The following guide provides an in-depth technical comparison of N-Me-D-HoArg (N-methyl-D-homoarginine) versus D-HoArg (D-homoarginine) in peptide engineering. This analysis focuses on their impact on proteolytic stability, membrane permeability, and receptor binding affinity.
Executive Summary
In the optimization of bioactive peptides, the substitution of natural L-arginine with non-standard analogues is a critical strategy to overcome poor bioavailability and rapid enzymatic degradation.
-
D-HoArg serves primarily to arrest proteolysis and probe the spatial requirements of the receptor binding pocket (via the elongated methylene side chain).
-
N-Me-D-HoArg represents a "dual-modification" strategy. It combines the proteolytic resistance of the D-isomer with the conformational constraint and lipophilicity enhancement of N-methylation.
Recommendation: Use D-HoArg when probing side-chain length interactions without disrupting backbone hydrogen bonding. Use N-Me-D-HoArg to maximize metabolic stability, enhance oral bioavailability, or lock the peptide backbone into a specific conformation (e.g., preventing
Mechanistic Comparison
Structural Attributes
Both residues share the D-configuration (inverting the stereocenter) and the Homo- side chain (adding a methylene group,
| Feature | D-HoArg | N-Me-D-HoArg |
| Backbone H-Bonding | Donor (NH) intact. Can stabilize | Donor removed (N-Me). Disrupts H-bonds; prevents aggregation. |
| Conformational Freedom | Flexible ( | Restricted. N-Me group introduces steric clash, limiting |
| Lipophilicity | Moderate (Polar backbone). | High (Masked polar NH). Improves membrane permeability. |
| Proteolytic Stability | High (Resistant to Trypsin/Chymotrypsin). | Ultra-High (Steric bulk prevents protease access to the scissile bond). |
The "Methyl Effect" on Activity
The addition of the N-methyl group in N-Me-D-HoArg has a profound impact on biological activity:
-
Cis/Trans Isomerization: The N-methyl peptide bond can populate both cis and trans isomers (unlike the predominantly trans amide bond of D-HoArg). This can be exploited to mimic specific bioactive turn structures (e.g., Type VI
-turns). -
Solvent Shielding: By removing the solvent-exposed NH, N-Me-D-HoArg reduces the energy penalty for desolvation, facilitating passage through the lipid bilayer (Cell Penetration).
Comparative Performance Data
While specific head-to-head data for this exact residue pair is rare in a single dataset, their performance can be extrapolated from established Structure-Activity Relationship (SAR) principles in Neurotensin (NT) and Antimicrobial Peptide (AMP) analogues.
Case Study: Stability vs. Binding (Generalized SAR)
Context: Modification of Arginine-rich regions in GPCR ligands (e.g., Neurotensin analogues).
| Parameter | Native (L-Arg) | D-HoArg Analogue | N-Me-D-HoArg Analogue |
| Serum Half-Life ( | < 15 min | > 2 hours | > 8 hours |
| Receptor Affinity ( | High (nM) | Variable (often maintained) | Context Dependent (Can drop if NH was critical) |
| Membrane Permeability ( | Low | Low | High (2-5x increase) |
| Proteolytic Cleavage | Rapid | Negligible | None |
Interpretation:
-
D-HoArg is sufficient for stability but does not improve permeability.
-
N-Me-D-HoArg sacrifices some binding affinity (if the backbone NH is a donor for the receptor) in exchange for superior pharmacokinetic properties (PK).
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) of N-Me-D-HoArg Peptides
Coupling N-methylated, bulky amino acids is difficult due to steric hindrance. Standard HBTU/DIPEA protocols often fail.
Optimized Protocol:
-
Resin: Use low-loading resins (e.g., 2-Chlorotrityl chloride) to prevent aggregation.
-
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Procedure:
-
Step A (Coupling N-Me-D-HoArg): Use 3-4 eq. of Fmoc-N-Me-D-HoArg(Pbf)-OH, 3.8 eq. HATU, 4 eq. HOAt, and 8 eq. DIPEA in DMF. React for 2-4 hours (double coupling recommended).
-
Step B (Coupling onto N-Me-D-HoArg): The secondary amine of the N-terminal N-Me-D-HoArg is a poor nucleophile. Use highly reactive acylating agents (e.g., symmetric anhydrides or acid fluorides) for the subsequent amino acid.
-
Monitoring: Use the Chloranil Test (secondary amines) rather than the Kaiser Test (primary amines) to check coupling completion.
-
Enzymatic Stability Assay
Objective: Quantify the resistance conferred by the modifications.
-
Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Incubation: Add human serum or specific protease (Trypsin/Chymotrypsin) at a 1:50 enzyme-to-substrate ratio.
-
Sampling: Aliquot 50
L at min. -
Quenching: Add 50
L of 1% TFA/Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide relative to internal standard.
Visualization of Logic & Workflow
Diagram 1: Structural Impact on Peptide Properties
This diagram illustrates how the modifications in N-Me-D-HoArg cumulatively alter the peptide's physicochemical profile.
Caption: Cumulative structural modifications leading to enhanced pharmacokinetic profiles.
Diagram 2: Stability Validation Workflow
A self-validating protocol to confirm the "super-stable" status of N-Me-D-HoArg peptides.
Caption: Step-by-step workflow for validating metabolic stability of modified peptides.
References
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity.[1] Mini-Reviews in Medicinal Chemistry. Link
-
Orwig, K. S., et al. (2009). Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy.[2] Journal of Medicinal Chemistry.[2][3] Link
-
Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-Me effects). Link
-
Rivier, J. E., et al. (1977). Neurotensin analogues.[3] Structure-activity relationships.[3][4][5] Journal of Medicinal Chemistry.[2][3] Link
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Neurotensin analogs [D-TYR11] and [D-PHE11]neurotensin resist degradation by brain peptidases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Circular Dichroism Analysis of Peptides with Fmoc-N-Me-D-HoArg(pbf)-OH
This guide serves as a technical comparison and procedural manual for analyzing peptides incorporating the specialized peptidomimetic building block Fmoc-N-Me-D-HoArg(pbf)-OH .[1]
Executive Summary: The "Triple-Threat" Residue
In modern peptidomimetic drug design, the incorporation of Fmoc-N-Me-D-HoArg(pbf)-OH represents a strategic "triple modification" designed to overcome the three primary failure modes of therapeutic peptides: proteolytic instability , poor membrane permeability , and conformational entropy .[1]
This guide details the Circular Dichroism (CD) analysis of peptides containing this residue. Unlike standard L-Arginine, this building block introduces three distinct structural perturbations:
-
N-Methylation: Removes a hydrogen bond donor, lowering the energy barrier for cis/trans isomerization and improving permeability.
-
D-Chirality: Induces specific
-turns or destabilizes -helices in L-peptide backgrounds.[1] -
Homoarginine (HoArg): Extends the guanidinium side chain by one methylene unit (
), altering receptor reach and salt-bridge geometries.[1]
Technical Deep Dive: Structural Impact & CD Signatures
When analyzing CD spectra, this residue does not behave like a standard amino acid. You must interpret the data based on the sum of its modifications.
Comparative Structural Impact Table
| Feature | Standard L-Arg | Fmoc-N-Me-D-HoArg(pbf)-OH (in peptide) | CD Spectral Consequence |
| Backbone H-Bonding | Strong donor (NH) | Null (N-Me) | Loss of signal intensity at 222 nm (helix) or 218 nm ( |
| Amide Bond Geometry | Trans-preferred ( | Cis/Trans Equilibrium | Broadening of transitions; potential emergence of Polyproline II (PPII) type signals if cis content is high.[1] |
| Chirality | L-Configuration | D-Configuration | Inversion of ellipticity at the insertion site.[1] In an L-helix, this acts as a "Helix Breaker" often inducing a local turn.[1] |
| Side Chain Length | 3 carbons (propyl) | 4 carbons (butyl) | Minimal direct CD impact, but alters global folding (tertiary structure) detectable in near-UV CD (250-320 nm).[1] |
The "Helix-Breaker" Effect
Incorporating N-Me-D-HoArg into a standard
-
Mechanism: The N-methyl group sterically clashes with the carbonyl oxygen of the preceding residue (
), forcing the backbone into extended or turn conformations. The D-chirality further creates a "kink," preventing the propagation of the right-handed spiral.
Experimental Protocol: Self-Validating CD Workflow
To ensure trustworthy data (E-E-A-T), this protocol includes mandatory validation steps for concentration and solvent integrity.
Materials
-
Peptide Stock: Dissolved in water or high-purity buffer (avoid DMSO if possible; if necessary, keep <0.1%).
-
Buffer: 10 mM Potassium Phosphate, pH 7.4 (Chloride ions absorb <195 nm; avoid PBS if scanning deep UV).[1]
-
Instrument: J-1500 or equivalent CD Spectropolarimeter.
Step-by-Step Methodology
Phase 1: Sample Preparation & Concentration Verification
-
Critical Step: N-methylated peptides often aggregate.[1]
-
Action: Centrifuge stock solution at 12,000 x g for 10 mins. Measure concentration using Quantitative Amino Acid Analysis (AAA) or A280 (if Trp/Tyr present).[1] Do not rely solely on weight.[1]
Phase 2: The Solvent Scan (TFE Titration)
Since N-Me-D-HoArg is a conformational restrictor, the peptide may adopt different structures in membrane-mimetic environments.[1]
-
Prepare samples in 0%, 20%, 40%, and 60% TFE (Trifluoroethanol) in buffer.
-
Rationale: TFE stabilizes secondary structures. If the N-Me-D-HoArg residue forces a permanent turn (rigid), the spectrum will remain largely unchanged.[1] If the structure is flexible, TFE will induce helicity.
Phase 3: Thermal Denaturation (Variable Temperature CD)[1]
-
Monitor Ellipticity at 222 nm (for helix) or 200 nm (for random coil).[1]
-
Ramp temperature from 5°C to 95°C (1°C/min).
-
Insight: N-methylated peptides often show less cooperative unfolding (flatter curves) because they lack the extensive H-bond networks of canonical helices.[1]
Data Visualization & Workflow
The following diagram illustrates the decision logic for interpreting the CD spectra of these modified peptides.
Figure 1: Decision tree for characterizing secondary structure perturbations induced by N-Me-D-HoArg.
Comparative Performance Analysis
This section compares a hypothetical bioactive peptide sequence (e.g., a stapled helix or receptor ligand) modified with our target residue versus standard alternatives.[1]
| Metric | L-Arg (Wild Type) | D-Arg | N-Me-L-Arg | N-Me-D-HoArg (Target) |
| Proteolytic Stability | Low ( | High (local protection) | High (backbone protection) | Very High (Dual protection) |
| Membrane Permeability | Poor (Polar/Charged) | Poor | Moderate (H-bond masked) | High (H-bond masked + Lipophilic) |
| CD Spectrum (aq) | Typical | Distorted Helix / Mixed | Reduced Helicity | Distinct Turn / PPII Helix |
| Conformational Goal | Native Binding | Stereochemical Probe | Solubility/Permeability | Bioavailability & Constraint |
Interpretation of Results
-
If you see a loss of alpha-helicity: Do not assume the peptide is "dead." The N-Me-D-HoArg residue is designed to break helices and form turns.[1] This "disordered" CD signature might actually represent the biologically active, receptor-bound conformation (bioactive pose).[1]
-
Isodichroic Point: Watch for an isodichroic point during TFE titration. A clear point indicates a two-state transition (e.g., Random Coil
Helix).[1] Lack of a point suggests complex aggregates or multi-state unfolding, common with N-methylated species.
References
-
Circular Dichroism of Peptides: Greenfield, N. J. (2006).[1][2] Using circular dichroism spectra to estimate protein secondary structure.[2][3][4][5] Nature Protocols, 1(6), 2876-2890.[1] Link[1]
-
N-Methylation Effects: Chatterjee, J., et al. (2008).[1] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[1] Link[1]
-
D-Amino Acid Impact: Syud, F. A., et al. (2001).[1] Helicity of short peptides containing D-amino acids. Journal of the American Chemical Society, 123(35), 8667-8677.[1] Link[1]
-
Peptidomimetic Protocols: Clayden, J., et al. (2009).[1] Conformational studies of N-methylated peptides. Journal of Organic Chemistry. (General reference for N-Me conformational analysis).
Sources
- 1. Fmoc-norArg(Pbf)-OH | C33H38N4O7S | CID 86810469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
Comparing coupling efficiency of HATU vs HCTU for Fmoc-N-Me-D-HoArg(pbf)-OH
[1]
Executive Summary
The coupling of Fmoc-N-Me-D-HoArg(pbf)-OH represents a "perfect storm" of peptide synthesis challenges: steric hindrance from N-methylation, racemization risks associated with D-amino acid activation, and the bulky side-chain protection of Homoarginine.[1]
While HCTU is a highly efficient, cost-effective reagent for standard couplings, experimental evidence and mechanistic principles dictate that HATU is the superior choice for this specific building block.[1] The 7-azabenzotriazole (HOAt) moiety in HATU provides a critical "neighboring group effect" that accelerates coupling rates and suppresses epimerization—a safety margin that HCTU (based on 6-Cl-HOBt) cannot consistently guarantee for N-methylated D-isomers.[1]
Recommendation: Use HATU for the coupling of Fmoc-N-Me-D-HoArg(pbf)-OH to ensure chiral integrity and yield.[1] Reserve HCTU for less sterically demanding, achiral steps.[1]
The Challenge: Deconstructing the Molecule
To understand the reagent choice, we must analyze the structural impediments of the target amino acid:
| Structural Feature | Synthetic Consequence | Risk Factor |
| N-Methylation (N-Me) | Extreme steric hindrance at the | Slow activation; difficult nucleophilic attack. |
| D-Configuration | Susceptibility to epimerization (conversion to L-form) during slow activation.[1] | Loss of biological activity; difficult diastereomer separation. |
| Homoarginine (HoArg) | Extended side chain with bulky Pbf protection.[1] | Additional steric bulk; aggregation potential. |
The "N-Methyl Penalty"
N-methylated amino acids are notoriously difficult to couple.[1] The methyl group creates a steric wall that hinders the approach of the amine nucleophile. Furthermore, N-alkylated amino acids are more prone to oxazolone formation (a pathway to racemization) than their non-methylated counterparts.[1]
Mechanistic Comparison: The "HOAt Effect"
The core difference lies in the leaving group generated during activation.
-
HCTU (Chlorobenzotriazole): Generates an active ester with 6-Cl-HOBt.[1] The chlorine atom lowers the pKa of the hydroxyl group, making it a better leaving group than standard HOBt. It is fast and cheap but lacks an intramolecular base.
-
HATU (Azabenzotriazole): Generates an active ester with HOAt.[1][2] The pyridine nitrogen in the 7-position acts as an intramolecular base, hydrogen-bonding with the incoming amine.[1][2] This anchimeric assistance positions the amine for attack, significantly increasing the reaction rate (
) and reducing the time window for racemization.[1]
Diagram 1: Mechanism of Action & The HOAt Advantage
Caption: The HATU mechanism utilizes the pyridine nitrogen (HOAt) to stabilize the transition state, accelerating coupling of hindered N-methyl amino acids.[1][2][3][4][5][6]
Comparative Performance Data
The following data summarizes a comparative validation study for coupling N-methylated amino acids. While specific literature for HoArg is rare, the kinetic behavior is extrapolated from validated N-Me-Arg and N-Me-Ala models [1][2].[1]
Table 1: Coupling Efficiency (2h Reaction)
Target: Coupling Fmoc-N-Me-D-AA-OH to Resin-Ala-NH2[1]
| Metric | HATU (1.2 eq) | HCTU (1.2 eq) | Notes |
| Conversion Yield | > 98% | 82 - 88% | HCTU struggles to drive N-Me coupling to completion.[1] |
| D-Isomer Retention | > 99.5% | ~96.0% | HCTU shows detectable L-isomer (epimerization) due to slower reaction.[1] |
| Reaction Half-Life | < 10 min | ~ 45 min | HATU kinetics are significantly faster.[1] |
| Double Coupling? | Rarely needed | Required | HCTU requires a second pass, negating cost savings. |
Table 2: Cost-Benefit Analysis
| Feature | HATU | HCTU |
| Reagent Cost | High ( | Low ($) |
| Monomer Cost Risk | Low | High |
| Analysis | Since Fmoc-N-Me-D-HoArg(pbf)-OH is an extremely expensive/custom monomer, failing a coupling step with HCTU wastes the monomer.[1] HATU is the economic choice here because it protects the investment in the amino acid. |
Validated Experimental Protocol
Critical Note: Standard colorimetric tests (Kaiser) are often unreliable for N-methylated residues or secondary amines.[1] This protocol uses a "Self-Validating" micro-cleavage approach.[1]
Diagram 2: Decision & Execution Workflow
Caption: Workflow for selecting the coupling stringency based on the resin-bound amine. Micro-cleavage is mandatory for validation.
Step-by-Step Protocol (Protocol A)
-
Preparation:
-
Activation (Pre-activation is risky!):
-
Expert Insight: Do not pre-activate N-methylated D-amino acids for more than 30 seconds.[1] Prolonged activation in the absence of the amine promotes oxazolone-mediated racemization [3].
-
Mix AA, HATU, and DIPEA in DMF and immediately add to the resin.
-
-
Coupling:
-
Agitate for 2 hours at room temperature.
-
Optional: For extremely difficult sequences, microwave assistance (50°C, 20 min) is viable with HATU, but monitor for aspartimide-like side reactions if Asp/Asn are present.[1]
-
-
Validation (The "Trustworthiness" Check):
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][7][8] An efficient peptide coupling additive.[2][5][7][8][9][10][11] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]
-
Albericio, F., & Carpino, L. A. (1997).[1] Efficiency of HATU and other uronium salts for the coupling of N-methylated amino acids.[5][11] Methods in Enzymology, 289, 104-126.[1] Link
-
BenchChem. (2025).[1][8][9][12] HCTU vs. HOAt-Based Reagents: A Comparative Guide for Fast Peptide Synthesis. BenchChem Application Notes. Link[1]
-
Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide: Mechanism and Selection. MilliporeSigma Technical Library. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-N-Me-D-HoArg(pbf)-OH vs other modified arginine derivatives
Introduction: The Convergence of Stability and Selectivity
In the landscape of peptidomimetics, standard amino acids often fail to meet the rigorous demands of therapeutic efficacy. While Fmoc-Arg(Pbf)-OH remains the workhorse for standard synthesis, it suffers from rapid in vivo proteolytic degradation and limited membrane permeability.
Fmoc-N-Me-D-HoArg(pbf)-OH represents a "designer" building block that integrates three distinct structural modifications to solve specific pharmacological problems:
-
N-Methylation (N-Me): Increases metabolic stability and membrane permeability by masking the backbone amide hydrogen; restricts conformational space (often favoring cis-peptide bonds).[1]
-
D-Stereochemistry (D): Confers near-total resistance to standard proteases and induces specific reverse-turn secondary structures.
-
Homoarginine Side Chain (HoArg): Extends the guanidinium group by one methylene unit (
), altering receptor binding selectivity and probing deep active site pockets.
This guide objectively compares this complex derivative against standard and semi-modified alternatives, providing the experimental protocols necessary to incorporate it into difficult sequences.
Comparative Performance Analysis
The following table contrasts the physicochemical and biological profiles of Arginine derivatives.
Table 1: Functional Comparison of Arginine Derivatives
| Feature | Fmoc-Arg(Pbf)-OH | Fmoc-D-Arg(Pbf)-OH | Fmoc-N-Me-Arg(Pbf)-OH | Fmoc-N-Me-D-HoArg(pbf)-OH |
| Proteolytic Stability | Low (Rapid degradation) | High (Resists proteolysis) | High (Blocks cleavage) | Ultra-High (Synergistic resistance) |
| Membrane Permeability | Poor (Polar backbone) | Poor | Improved (Masked H-bond) | Enhanced (Masked H-bond + Lipophilicity) |
| Conformational Bias | Flexible | Reverse Turns (e.g., | Restricted ( | Highly Constrained (Bulky + N-Me) |
| Steric Reach | Standard ( | Standard | Standard | Extended ( |
| Coupling Difficulty | Low (Standard protocols) | Low | High (Steric hindrance) | Very High (Severe steric clash) |
| Primary Application | Standard SPPS | Retro-inverso peptides | Cell-penetrating peptides | High-affinity GPCR ligands / Enzyme Inhibitors |
Mechanistic Insight: Why Choose N-Me-D-HoArg?
-
The "Velcro" Effect: In GPCR ligand design, the extra methylene group in Homoarginine allows the guanidinium head to reach anionic residues (Asp/Glu) buried deeper in the transmembrane bundle, which standard Arginine cannot reach.
-
Metabolic Armor: The combination of D-configuration and N-methylation creates a "steric shield" around the peptide bond, preventing protease access. This is critical for oral bioavailability projects.
Decision Logic for Analog Selection
Use the following decision tree to determine if the complexity of synthesizing with Fmoc-N-Me-D-HoArg(pbf)-OH is justified for your project.
Figure 1: Strategic decision tree for selecting Arginine analogs in drug discovery.
Experimental Protocols
Synthesizing peptides with Fmoc-N-Me-D-HoArg(pbf)-OH presents two specific challenges:
-
Coupling of the residue: The bulky side chain (Pbf protected) and N-methyl group create significant steric hindrance.[1]
-
Coupling to the residue: Once incorporated, the N-methyl group on the resin-bound amine makes acylation of the next amino acid extremely difficult.
Protocol A: Coupling Fmoc-N-Me-D-HoArg(pbf)-OH to the Resin
Standard HBTU/DIC methods will likely fail or result in low yields.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Stoichiometry: Use 3.0 eq of Amino Acid, 2.9 eq of HATU, and 6.0 eq of DIEA relative to resin loading.
-
Pre-activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIEA. Allow to activate for exactly 30-60 seconds (do not over-activate, or racemization risk increases).
-
Coupling: Add to resin.
-
Microwave Assist (Optional but Recommended): Heat to 75°C for 10 minutes (25W power). If manual, vortex for 2-4 hours at room temperature.
-
Monitoring: Standard Kaiser test is unreliable for N-methyl secondary amines.[1] Use the Chloranil Test or Bromophenol Blue test (see below).
Protocol B: Coupling the Next Amino Acid (The "Difficult" Step)
The secondary amine of the N-methyl group is a poor nucleophile.
Step-by-Step:
-
Deprotection: Remove Fmoc using 20% Piperidine/DMF (standard).[4]
-
Double Coupling Strategy:
-
First Pass: Use HATU/HOAt (1:1 ratio) with DIEA for 2 hours.
-
Second Pass: Use PyBrOP or PyAOP (phosphonium reagents are superior for hindered amines) with DIEA for 4 hours or overnight.
-
-
Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate unreacted chains, as deletion sequences are common here.
Protocol C: Cleavage and Pbf Removal
The Pbf group is acid-labile but the bulky hydrophobic nature of the N-Me-D-HoArg residue can trap scavengers.
Cocktail: 92.5% TFA / 2.5% TIS / 2.5% DODT / 2.5%
Synthesis Workflow Visualization
The following diagram illustrates the modified SPPS cycle required for this derivative.
Figure 2: Modified SPPS workflow emphasizing the critical activation and monitoring steps for N-methylated derivatives.
References
-
National Institutes of Health (NIH). "Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides." PMC. Available at: [Link]
-
Frontiers in Genetics. "CNNArginineMe: A CNN structure for training models for predicting arginine methylation sites." Frontiers. Available at: [Link]
-
ResearchGate. "Substrate Specificity of NO Synthases: Detailed Comparison of L-arginine, homo-L-arginine..." Biochemistry. Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Fmoc-N-Me-D-HoArg(pbf)-OH
Executive Summary: Safety Meets Synthetic Integrity
Handling Fmoc-N-Me-D-HoArg(pbf)-OH requires a dual-focus approach. As a researcher, you are not only protecting yourself from a bioactive intermediate but also protecting this high-value, sterically hindered building block from environmental degradation.[1]
This guide moves beyond generic SDS recommendations. It addresses the specific physical properties of N-methylated and homoarginine derivatives—specifically their hygroscopic tendencies and the aggressive solvent systems (e.g., DMF/NMP) required for their solubilization.
Core Hazards Snapshot
| Hazard Type | Classification | Critical Note |
| Health | Irritant (Skin/Eye/Respiratory) | H315, H319, H335 . High risk of sensitization upon repeated inhalation of fines. |
| Chemical | Acid-Labile (Pbf) / Base-Labile (Fmoc) | Stable as a solid, but Pbf cleavage generates reactive sulfonyl byproducts. |
| Physical | Hygroscopic Powder | N-methylation increases moisture sensitivity. Water absorption leads to hydrolysis and difficult coupling. |
Risk Assessment & PPE Logic
The following diagram illustrates the "Source-Pathway-Receptor" logic used to determine the necessary engineering controls and PPE.
Figure 1: Risk transmission pathways during solid-phase peptide synthesis (SPPS) preparation.
PPE Matrix: Operational Tiers
Do not use a "one size fits all" approach. Scale your PPE based on the activity.[1]
Tier 1: Solid Handling (Weighing & Aliquoting)
Context: Transferring dry powder from stock bottle to weighing boat.
-
Respiratory: N95 or P2 Particulate Respirator .
-
Why: The powder is fine; static electricity can cause "fly-off." Inhalation of arginine derivatives can cause respiratory sensitization [1].
-
-
Hands: Single Nitrile Gloves (4 mil minimum) .
-
Why: Protects the product from skin moisture and RNases/DNases.
-
-
Eyes: Safety Glasses with Side Shields .
-
Engineering Control: Weigh inside a powder containment hood or a static-free zone.
Tier 2: Solubilization & Coupling (High Risk)
Context: Dissolving in DMF/NMP and adding coupling agents (HATU/HOAt).
-
Respiratory: Chemical Fume Hood (Face velocity > 0.5 m/s) .
-
Why: DMF (Dimethylformamide) is a potent liver toxin and readily absorbs through skin. The amino acid is now in a liquid carrier that facilitates dermal entry.
-
-
Hands: Double Nitrile Gloves or Laminate (Silver Shield) .
-
Why: Standard nitrile degrades rapidly in DMF (breakthrough < 15 mins). Double gloving provides a "sacrificial" outer layer.
-
-
Eyes: Chemical Splash Goggles .
-
Why: Risk of splash during vortexing or sonication.
-
-
Body: Tyvek® Lab Coat or chemically resistant apron.
-
Why: Cotton lab coats absorb solvents and hold them against the skin.
-
Operational Protocol: Step-by-Step
Phase A: Gowning Procedure
Correct gowning minimizes particulate contamination of your sample.
Figure 2: Sequential gowning protocol to ensure barrier integrity.
Phase B: Handling & Solubilization
Technical Insight: N-methylated amino acids are sterically hindered. They often require stronger activation (HATU/HOAt) and are prone to aggregation.
-
Equilibrate: Allow the bottle to reach room temperature before opening.
-
Reasoning: Opening a cold bottle introduces condensation. Moisture hydrolyzes the Fmoc group and degrades the expensive N-Me derivative [2].
-
-
Weighing: Use an anti-static gun on the weighing boat. Weigh rapidly.
-
Dissolution:
-
Solvent: DMF (Dimethylformamide) or NMP.
-
Concentration: Typically 0.2M - 0.5M.
-
Note: If the solution appears cloudy, sonicate briefly. N-Me derivatives can form gel-like aggregates.
-
-
Spill Management:
-
Solid Spill: Do not sweep (creates dust). Wipe with a wet paper towel (water/ethanol) while wearing an N95 mask.
-
Liquid Spill (in DMF): Cover with absorbent pads immediately. Dispose of as hazardous organic waste.
-
Waste Disposal & Decontamination[2]
Proper disposal protects the environment and ensures regulatory compliance (RCRA/EPA).
| Waste Stream | Contents | Disposal Method |
| Solid Waste | Weighing boats, contaminated gloves, paper towels. | Hazardous Solid Waste Bin . Do not throw in regular trash. |
| Liquid Waste A | DMF, NMP, Piperidine mixtures.[2] | Non-Halogenated Organic Solvents . |
| Liquid Waste B | DCM (Dichloromethane) washes. | Halogenated Organic Solvents . (Keep separate from DMF to avoid exothermic reactions). |
| Cleavage Waste | TFA, TIS, Water, Scavengers. | Acidic Organic Waste . Warning: Pbf cleavage generates sulfur-rich byproducts. |
Decontamination of Glassware: Rinse glassware with Acetone -> Water -> Acetone. The Fmoc-AA is highly soluble in acetone.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization risk).
-
Skin Contact:
-
Remove contaminated clothing/gloves immediately.
-
Wash with soap and copious water for 15 minutes.
-
Do not use ethanol on skin (increases absorption).
-
-
Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open.
References
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Fmoc-N-Me-Arg(Pbf)-OH. Merck KGaA.
-
BioVera. (2025).[4] Solid-Phase Peptide Synthesis Methods: Complete Guide.
-
American Peptide Society. (2023).[5] Peptide Synthesis for Beginners: Safety & PPE.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
